2,4-Dichloronicotinaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,4-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBHJHIZHNTJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567608 | |
| Record name | 2,4-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134031-24-6 | |
| Record name | 2,4-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to 2,4-Dichloronicotinaldehyde: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloronicotinaldehyde (CAS No. 134031-24-6), a pivotal chemical intermediate in the synthesis of complex pharmaceutical compounds. This document details its chemical and physical properties, established synthesis methodologies, and key chemical reactions. Experimental protocols for its synthesis are provided, and logical diagrams illustrating the synthetic and reactivity pathways are included to facilitate a deeper understanding for researchers in organic synthesis and medicinal chemistry. It is important to distinguish this compound from the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), as they are structurally and functionally distinct.
Chemical and Physical Properties
This compound is a substituted pyridine derivative containing both an aldehyde functional group and two chlorine atoms. These features make it a versatile building block in organic synthesis.[1] Its core properties are summarized below.
| Property | Value | Reference |
| CAS Number | 134031-24-6 | [2][3] |
| IUPAC Name | 2,4-dichloropyridine-3-carbaldehyde | [1] |
| Synonyms | 2,4-Dichloropyridine-3-carboxaldehyde | [2][3] |
| Molecular Formula | C₆H₃Cl₂NO | [2][3] |
| Molecular Weight | 176.00 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 70-75 °C | [1][3] |
| Boiling Point | 261.8 °C at 760 mmHg | [1] |
| Solubility | No data available |
Synthesis Methodologies
The primary route for synthesizing this compound involves the directed ortho-metalation (DoM) of 2,4-dichloropyridine. This is achieved through lithiation, followed by quenching with an appropriate electrophile to introduce the aldehyde group.[1] Both traditional batch and modern continuous flow processes have been developed for its production.
Experimental Protocols
a) Batch Synthesis Protocol:
The conventional batch synthesis of this compound is performed under cryogenic conditions to ensure the stability of the reactive organolithium intermediate.[4]
-
Step 1: Preparation of LDA Solution: A solution of n-butyllithium (n-BuLi) in hexanes is added to a solution of diisopropylamine (i-Pr₂NH) in tetrahydrofuran (THF) at a temperature between -30 °C and 0 °C to generate a lithium diisopropylamide (LDA) solution in situ.
-
Step 2: Lithiation: Commercially available 2,4-dichloropyridine is treated with the prepared LDA solution at approximately -70 °C. This strong, non-nucleophilic base selectively deprotonates the pyridine ring at the 3-position, generating the 3-pyridyllithium intermediate.[4]
-
Step 3: Quenching (Formylation): The organolithium intermediate is then quenched with N,N-dimethylformamide (DMF).
-
Step 4: Work-up and Isolation: The reaction is worked up to afford the desired this compound. This process has been reported to yield the product in 70% at a kilogram scale.
b) Continuous Flow Synthesis Protocol:
To address the challenges of cryogenic conditions and the instability of the organolithium intermediate in batch processing, a continuous flow process has been developed.[4] This method allows for better temperature control and safer handling of the reactive species.
-
Step 1: In-situ LDA Formation: Solutions of n-BuLi and i-Pr₂NH in THF are pumped through a Y-mixer with a short residence time (e.g., 20-30 seconds) to generate the LDA solution continuously.
-
Step 2: Continuous Lithiation: The LDA solution is then mixed with a solution of 2,4-dichloropyridine in a tubular reactor. A key advantage of the flow process is the ability to conduct this step at significantly higher temperatures, typically between -30 °C and -20 °C, compared to the -70 °C required for the batch process.[4]
-
Step 3: Continuous Quenching: The resulting stream containing the 3-pyridyllithium intermediate is then continuously mixed with a stream of DMF in another reactor to perform the formylation.
-
Step 4: Collection and Isolation: The product stream is collected and subjected to standard work-up and isolation procedures.
Caption: Comparison of Batch vs. Continuous Flow Synthesis.
Chemical Reactivity and Applications
This compound serves as a versatile precursor for constructing more complex nitrogen-containing heterocyclic compounds.[1] Its reactivity is centered around the aldehyde group and the two chlorine substituents on the pyridine ring. This dual reactivity makes it a valuable reagent for medicinal chemists.[1]
-
Reactions of the Aldehyde Group: The aldehyde functional group can readily undergo nucleophilic addition and condensation reactions.[1] It can also be reduced to a primary alcohol, (2,4-dichloropyridin-3-yl)methanol, or oxidized to the corresponding carboxylic acid, 2,4-Dichloronicotinic acid.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1] This regioselectivity is influenced by the electron-withdrawing nature of the aldehyde group at C3 and the pyridine nitrogen. The specific outcome can be tuned by the choice of nucleophile, solvent, and reaction temperature.[1]
A notable application of this compound is in the synthesis of the reversible Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853. In this synthesis, it undergoes a palladium-catalyzed Buchwald-Hartwig amination reaction.
Caption: Key Reactivity Pathways of this compound.
Biological Activity
There is currently a lack of published data on the specific biological activities or signaling pathway interactions of this compound itself. Its primary role described in the scientific literature is that of a synthetic intermediate.
It is critical to differentiate This compound (CAS 134031-24-6) from the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D; CAS 94-75-7) . The latter is a synthetic auxin that has been extensively studied for its biological effects as a plant growth regulator. The two compounds are structurally distinct and have different applications and toxicological profiles.
Safety Information
This compound is classified as a hazardous substance.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[2]
-
Signal Word: Warning.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area and follow standard laboratory safety protocols.[2]
Conclusion
This compound is a high-value chemical intermediate with demonstrated utility in the synthesis of complex pharmaceutical agents. Its defined synthesis protocols, particularly the advancements in continuous flow manufacturing, enhance its accessibility for research and development. The compound's dual reactivity, stemming from its aldehyde group and chloro-substituents, provides chemists with a versatile scaffold for molecular diversification. While direct biological data on the compound is scarce, its importance as a building block in drug discovery is well-established. Future research may explore the potential biological activities of novel compounds derived from this versatile intermediate.
References
physical and chemical properties of 2,4-Dichloronicotinaldehyde
An In-depth Technical Guide to 2,4-Dichloronicotinaldehyde
Introduction
This compound is a highly valued chemical intermediate in the fields of organic synthesis and pharmaceutical research.[1] Its molecular structure, which incorporates a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, renders it a versatile precursor for the synthesis of more complex nitrogen-containing heterocyclic compounds.[1] Researchers utilize this compound in a variety of synthetic pathways, particularly in the development of novel pharmaceutical agents.[1] The reactivity of both the aldehyde group and the chloro-substituents allows for significant molecular diversification, making it a critical reagent for medicinal chemists.[1]
This technical guide provides a comprehensive overview of the , detailed experimental protocols, and key reactivity pathways.
Physical and Chemical Properties
The are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloropyridine-3-carbaldehyde | [1] |
| Synonyms | 2,4-Dichloropyridine-3-carboxaldehyde | [2] |
| CAS Number | 134031-24-6 | [1][3] |
| Molecular Formula | C₆H₃Cl₂NO | [3][4] |
| Molecular Weight | 176.00 g/mol | [1] |
| Appearance | Solid | [2] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 66 – 75 °C | [3][5] |
| Boiling Point | 261.8 °C at 760 mmHg | [3] |
| Predicted Boiling Point | 268.2 ± 35.0 °C | [4] |
| Predicted Density | 1.488 ± 0.06 g/cm³ | [4] |
| Refractive Index | 1.608 | [3] |
| Solubility | No data available |
Chemical Reactivity and Signaling Pathways
The chemical behavior of this compound is dictated by its three functional components: the aldehyde group, the two chlorine substituents, and the pyridine ring.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to both reduction and oxidation and can participate in various nucleophilic addition and condensation reactions.[1]
-
Reduction: The aldehyde can be readily reduced to a primary alcohol, (2,4-dichloropyridin-3-yl)methanol, using common reducing agents. This is a frequent step in the synthesis of more complex molecules.[1]
-
Oxidation: Oxidation of the aldehyde group yields 2,4-Dichloronicotinic acid, another valuable synthetic intermediate.[1]
Reactivity of the Dichloropyridine Ring
The chlorine atoms at the C2 and C4 positions of the pyridine ring are susceptible to nucleophilic substitution.[1] The regioselectivity of this substitution is influenced by the electron-withdrawing aldehyde group at the C3 position.[1]
-
Regioselectivity: Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1] The specific outcome can be influenced by the nature of the attacking nucleophile, temperature, and solvent.[1]
Caption: Key chemical reactions of this compound.
Experimental Protocols
Synthesis of this compound via Lithiation
The primary method for synthesizing this compound involves the lithiation of 2,4-dichloropyridine followed by formylation.[1]
Materials:
-
2,4-Dichloropyridine
-
Lithium diisopropylamide (LDA)
-
Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloropyridine in anhydrous THF in a round-bottom flask.
-
Cool the solution to approximately -70 °C using a low-temperature bath.[1]
-
Slowly add a solution of LDA to the cooled mixture while stirring. The LDA acts as a strong, non-nucleophilic base to deprotonate the pyridine ring, generating a 3-pyridyllithium intermediate.[1]
-
After the addition is complete, stir the reaction mixture at -70 °C for a specified time to ensure complete formation of the lithiated intermediate.[1]
-
Slowly add DMF to the reaction mixture. The DMF serves as the electrophile to introduce the aldehyde functional group.[1]
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
Caption: Workflow for the synthesis of this compound.
Analytical Methodology
Characterization and purity assessment of this compound can be performed using standard analytical techniques.
Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity of the volatile compound. The oven temperature can be programmed with a gradient (e.g., 80°C to 320°C) to separate compounds based on their boiling points.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for purity assessment and reaction monitoring.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. While specific experimental data for this compound is not widely published, ¹H and ¹³C NMR would be essential for full characterization.[6]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the aldehyde C=O stretch.
Caption: General analytical workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (IR, MS) for this compound are not widely available in public databases.[6] Experimental acquisition of this data is recommended for comprehensive characterization. Predicted NMR data for similar compounds suggest the aldehyde proton would appear around δ 10.4 ppm in ¹H NMR, and the carbonyl carbon around δ 185 ppm in ¹³C NMR.[6]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Category | Information | Source(s) |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [2] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | [2] |
| Target Organs | Respiratory system | [2] |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
Structural Analysis and Characterization of 2,4-Dichloronicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,4-Dichloronicotinaldehyde (CAS No. 134031-24-6). Due to the limited availability of direct experimental spectroscopic data in public databases, this document leverages data from structurally analogous compounds and fundamental principles of spectroscopic analysis to present a detailed, albeit partially predictive, characterization. This guide is intended to serve as a valuable resource for researchers utilizing this versatile chemical intermediate in organic synthesis and pharmaceutical development.[1] The reactivity of its aldehyde group and the potential for nucleophilic substitution of its chlorine atoms make it a key building block for a diverse range of heterocyclic compounds.[1]
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name 2,4-dichloropyridine-3-carbaldehyde, is a solid at room temperature.[2]
| Property | Value | Source |
| CAS Number | 134031-24-6 | [1][2] |
| IUPAC Name | 2,4-dichloropyridine-3-carbaldehyde | [1] |
| Synonyms | 2,4-Dichloropyridine-3-carboxaldehyde | [2] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| Melting Point | 70-74 °C | [2] |
Synthesis
The primary synthetic route to this compound involves the ortho-formylation of 2,4-dichloropyridine.[1] This is typically achieved through a lithiation reaction at low temperatures, followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2,4-dichloropyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.
-
N,N-Dimethylformamide (1.5 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.
-
The reaction is stirred at -78 °C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
References
Spectroscopic Profile of 2,4-Dichloronicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloronicotinaldehyde (CAS No. 134031-24-6), a key intermediate in organic synthesis. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines known data with predicted values based on analogous structures to offer a robust resource for researchers. The methodologies for obtaining such spectroscopic data are also detailed.
Summary of Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that while some NMR data is available, comprehensive experimental IR and MS data are not widely published. Therefore, the IR and MS data are largely predictive, based on the known behavior of similar functional groups and molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~10.4 | Singlet | 1H | Aldehyde (CHO) | CDCl3 |
| ~8.6 | Doublet | 1H | H-6 (Aromatic) | CDCl3 |
| ~7.5 | Doublet | 1H | H-5 (Aromatic) | CDCl3 |
Note: Chemical shifts are estimations based on analogous compounds like 2,4-dichlorobenzaldehyde and other substituted pyridines. The aldehyde proton is expected to be significantly downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.[1][2] The aromatic protons' shifts and coupling will depend on the electronic environment created by the chlorine and aldehyde substituents.
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~188 | Aldehyde Carbonyl (C=O) |
| ~154 | C-2 (C-Cl) |
| ~150 | C-4 (C-Cl) |
| ~148 | C-6 |
| ~130 | C-3 (C-CHO) |
| ~125 | C-5 |
Note: These are predicted values. Carbon atoms attached to electronegative chlorine atoms (C-2, C-4) are expected to be deshielded and appear downfield.[3][4][5][6] The aldehyde carbonyl carbon will have the largest chemical shift.[4][6]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Vibration Type | Functional Group |
| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |
| ~2820, ~2720 | Medium | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1700-1720 | Strong | C=O Stretch | Aldehyde Carbonyl |
| ~1550-1600 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| ~1100-1200 | Medium | C-C Stretch | Aromatic Ring |
| ~800-900 | Strong | C-H Bend (out-of-plane) | Aromatic C-H |
| ~700-800 | Strong | C-Cl Stretch | Aryl Halide |
Note: The most characteristic peaks would be the strong carbonyl (C=O) stretch and the two medium peaks for the aldehyde C-H stretch.[7][8][9] The C-Cl stretching frequency will also be a key feature.[10]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 175/177/179 | Molecular ion (M+) peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 174/176/178 | [M-H]+, loss of the aldehydic hydrogen. |
| 146/148/150 | [M-CHO]+, loss of the formyl radical. |
| 111/113 | Loss of a second chlorine atom from a fragment. |
| 75 | Pyridine ring fragmentation. |
Note: The molecular formula is C6H3Cl2NO, with a molecular weight of approximately 176.0 g/mol .[11] The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M, M+2, M+4 pattern due to the two chlorine isotopes (35Cl and 37Cl).[12] Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and a formyl radical (M-29).[13][14][15]
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters will require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the regions of interest.
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Place the tube in the NMR spectrometer.[16]
-
1H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
13C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of 13C, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom. The spectral width should cover the expected range (e.g., 0-200 ppm).[17]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be applied to the resulting spectrum. Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest method for solid samples.
-
Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer and acquire the IR spectrum. Typically, spectra are collected over the range of 4000 to 400 cm-1.[9] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[18] Further dilution may be necessary depending on the ionization efficiency and instrument sensitivity.
-
Ionization Method: Choose an appropriate ionization method. For a molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices. EI is a hard ionization technique that often results in extensive fragmentation, which can be useful for structural elucidation. ESI is a softer technique, often preserving the molecular ion.
-
Mass Analysis: The ionized sample is introduced into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass of the ions is measured, which can be used to determine the elemental composition.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution pattern for chlorine will be a key diagnostic feature.[14]
References
- 1. 2,4-Dichlorobenzaldehyde(874-42-0) 1H NMR spectrum [chemicalbook.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. Previous spectra [qorganica.qui.uam.es]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound|CAS 134031-24-6|Research Chemical [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
The Synthesis and Discovery of 2,4-Dichloronicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloronicotinaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its discovery and the development of efficient synthetic routes are crucial for the advancement of various research and development endeavors. This technical guide provides an in-depth overview of the primary synthetic methodologies for this compound, with a focus on the widely employed lithiation of 2,4-dichloropyridine. Detailed experimental protocols for both batch and continuous flow processes are presented, alongside a comprehensive summary of quantitative data to facilitate comparison and process optimization.
Introduction
This compound, also known as 2,4-dichloro-3-pyridinecarboxaldehyde, is a highly versatile heterocyclic building block. The presence of two chlorine atoms on the pyridine ring and a reactive aldehyde group makes it a valuable precursor for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents and crop protection chemicals. This guide aims to provide researchers and process chemists with a thorough understanding of the synthesis of this important compound.
Primary Synthetic Pathway: Lithiation of 2,4-Dichloropyridine
The most prevalent and effective method for the synthesis of this compound involves the directed ortho-metalation (lithiation) of 2,4-dichloropyridine, followed by formylation with a suitable electrophile, typically N,N-dimethylformamide (DMF).[1] This reaction proceeds via a 3-pyridyllithium intermediate, which is highly reactive and requires careful control of reaction conditions.[1]
Two primary operational modes are employed for this synthesis: traditional batch processing and modern continuous flow chemistry.
Batch Synthesis
The batch synthesis of this compound is a well-established method that can be performed on a kilogram scale.[2] It involves the slow addition of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to a solution of 2,4-dichloropyridine at cryogenic temperatures to ensure the stability of the organolithium intermediate.[1]
Continuous Flow Synthesis
Continuous flow technology offers several advantages over traditional batch processing for this synthesis, including improved safety, better heat and mass transfer, and potentially higher yields and purity.[1] In a continuous flow setup, solutions of the reactants are continuously pumped through a series of temperature-controlled reactors, allowing for precise control over reaction parameters such as residence time and temperature.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the batch and continuous flow synthesis of this compound.
Table 1: Batch Synthesis Parameters
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloropyridine | [2] |
| Base | Lithium Diisopropylamide (LDA) | [1][2] |
| Electrophile | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | -70 °C | [1][2] |
| Scale | Kilogram | [2] |
| Yield | 70% | [2] |
Table 2: Continuous Flow Synthesis Parameters
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloropyridine (1.0 equiv) | |
| Base Precursors | n-Butyllithium (1.1 equiv), Diisopropylamine (1.5 equiv) | |
| Electrophile | N,N-Dimethylformamide (DMF) | [1] |
| LDA Formation Temp. | -20 to 0 °C | |
| Lithiation Temp. | -30 to -20 °C | [1] |
| LDA Formation Time | 20-30 seconds | |
| Lithiation Time | 20-30 seconds | |
| Yield Improvement | 17% increase over batch | [1] |
| Scale | >200 kg | [1] |
Experimental Protocols
Detailed Experimental Protocol for Batch Synthesis
This protocol is based on established procedures for the lithiation of dichloropyridines.
Materials:
-
2,4-Dichloropyridine
-
Diisopropylamine (i-Pr₂NH)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.5 equivalents). Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture for 1-2 hours at -78 °C.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture, maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Detailed Experimental Protocol for Continuous Flow Synthesis
This protocol outlines the setup and execution of the continuous flow synthesis of this compound.
Equipment:
-
Multiple syringe pumps or peristaltic pumps
-
T-mixers
-
Temperature-controlled tubular reactors (e.g., PFA tubing immersed in a cooling bath)
-
Back-pressure regulator
Procedure:
-
Stream Preparation:
-
Stream A: A solution of diisopropylamine (1.5 equivalents) in anhydrous THF.
-
Stream B: A solution of n-butyllithium (1.1 equivalents) in hexanes.
-
Stream C: A solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF.
-
Stream D: Anhydrous N,N-dimethylformamide (DMF).
-
-
LDA Formation: Pump Stream A and Stream B through a T-mixer into a temperature-controlled tubular reactor set at -20 to 0 °C with a residence time of 20-30 seconds to generate the LDA solution in-situ.
-
Lithiation: The resulting LDA stream is then mixed with Stream C in a second T-mixer and passed through another tubular reactor maintained at -30 to -20 °C with a residence time of 20-30 seconds to effect the lithiation.
-
Formylation and Quenching: The stream containing the 3-pyridyllithium intermediate is then mixed with Stream D (DMF) in a third T-mixer. The reaction is subsequently quenched by introducing a stream of a suitable quenching agent (e.g., aqueous ammonium chloride) in a final T-mixer.
-
Collection and Purification: The output from the reactor is collected. The product is then extracted using a suitable organic solvent, and the organic phase is washed, dried, and concentrated. Purification can be achieved through standard techniques such as chromatography or crystallization.
Visualizations
Synthesis Pathway of this compound
References
An In-depth Technical Guide to 2,4-Dichloronicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information on 2,4-Dichloronicotinaldehyde, a key intermediate in organic and pharmaceutical synthesis.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value |
| IUPAC Name | 2,4-Dichloropyridine-3-carboxaldehyde |
| Synonyms | This compound |
| CAS Number | 134031-24-6 |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol [1] |
Experimental Protocols
This compound is a versatile precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[1] Its aldehyde group and dichloro-substituted pyridine ring offer multiple reaction sites.
1. Synthesis of this compound via Lithiation
A primary method for synthesizing this compound involves the lithiation of 2,4-dichloropyridine.[1]
-
Methodology: The synthesis is typically carried out in a batch process under cryogenic conditions, approximately -70 °C, to ensure the stability of reactive intermediates.[1]
-
2,4-dichloropyridine is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
The solution is cooled to -70 °C.
-
A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to facilitate the deprotonation of the pyridine ring, forming a 3-pyridyllithium intermediate.[1]
-
An appropriate electrophile is then introduced to quench the reaction and form the aldehyde functional group.
-
2. Condensation Reaction with 2,4-Dinitrophenylhydrazine (Brady's Test)
The aldehyde group of this compound is electrophilic and readily undergoes condensation reactions, which can be used for its identification. A classic example is the reaction with 2,4-dinitrophenylhydrazine (Brady's reagent).[1][2][3]
-
Methodology: This reaction serves as a qualitative test for aldehydes and ketones.
-
A solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid (Brady's reagent) is prepared.[3]
-
A few drops of this compound are added to the reagent.
-
The formation of a bright orange or yellow precipitate indicates the presence of the carbonyl group, forming a 2,4-dinitrophenylhydrazone.[3] This is an addition-elimination reaction where the nucleophilic 2,4-dinitrophenylhydrazine adds to the carbonyl carbon, followed by the elimination of a water molecule.[2][3]
-
Reaction Pathways and Workflows
The following diagrams illustrate key transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Condensation reaction with Brady's reagent.
References
Navigating the Core Characteristics of 2,4-Dichloronicotinaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloronicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate stems from the reactivity of its aldehyde group and the potential for nucleophilic substitution at the chlorinated positions on the pyridine ring. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic protocols, formulation development, and for ensuring the integrity and shelf-life of resulting active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside contextual information from structurally related compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂NO | N/A |
| Molecular Weight | 176.00 g/mol | |
| Appearance | Solid | |
| Melting Point | 70-74 °C |
Solubility Profile
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar solvents. Experimental determination is crucial for accurate characterization.
Table of Predicted and Structurally Related Compound Solubility
To provide a preliminary framework, the following table includes qualitative predictions for this compound and quantitative data for a structurally related compound, 3-Chloropyridine, which is slightly soluble in water.
| Solvent | Predicted Solubility of this compound | Solubility of 3-Chloropyridine |
| Water | Sparingly Soluble | Slightly Soluble[1] |
| Methanol | Soluble | Miscible |
| Ethanol | Soluble | Miscible |
| Acetone | Soluble | Miscible |
| Dichloromethane | Soluble | Soluble |
| Ethyl Acetate | Soluble | Miscible |
| Toluene | Moderately Soluble | Miscible |
| Hexane | Sparingly Soluble | Miscible |
Note: These are predictions and should be confirmed experimentally.
Stability Profile
The chemical stability of this compound is a critical attribute that influences its storage, handling, and application in synthesis. The presence of chlorine substituents on the electron-deficient pyridine ring and the reactive aldehyde group suggests potential degradation pathways. Chlorinated pyridines can be susceptible to microbial degradation, though they are generally more resistant than pyridine itself.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposure to harsh conditions such as acid, base, oxidation, heat, and light.
Table of Forced Degradation Conditions and Potential Pathways
This table outlines the standard conditions for forced degradation studies as per ICH guidelines and the likely degradation pathways for this compound.
| Stress Condition | Typical Protocol | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the chloro substituents, potential Cannizzaro reaction of the aldehyde. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of the chloro substituents, potential Cannizzaro reaction or other base-catalyzed reactions of the aldehyde. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the aldehyde to a carboxylic acid, oxidation of the pyridine ring. |
| Thermal Degradation | Dry heat at 80°C for 48h | General decomposition, potential polymerization. |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Photolytic cleavage of C-Cl bonds, reactions involving the aldehyde group. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, acetone, etc.)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies to assess the intrinsic stability of this compound.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents
-
pH meter
-
Thermostatically controlled oven and water bath
-
Photostability chamber
-
Stability-indicating HPLC method
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60 °C).
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat in an oven (e.g., 80 °C).
-
Photodegradation: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.
Conclusion
While specific quantitative data on the solubility and stability of this compound is currently limited, this technical guide provides the necessary framework for researchers to experimentally determine these critical parameters. The provided protocols for equilibrium solubility and forced degradation studies, in conjunction with the contextual information on related compounds, will enable a thorough characterization of this important synthetic intermediate. Such data is indispensable for the advancement of research and development projects that utilize this compound.
References
The Pivotal Role of Chlorine Substituents in the Reactivity of 2,4-Dichloronicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloronicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its reactivity is dominated by the interplay of the electron-deficient pyridine ring, the activating and directing effects of the two chlorine substituents, and the electrophilic nature of the aldehyde functionality. This technical guide provides a comprehensive overview of the role of the chlorine substituents in modulating the reactivity of the this compound core. We will delve into the electronic effects governing its susceptibility to nucleophilic aromatic substitution, the regioselectivity of these reactions, and the influence of the chloro groups on the reactivity of the aldehyde. Detailed experimental protocols for key transformations and quantitative data are presented to enable its effective utilization in synthetic workflows.
Introduction: The Electronic Landscape of this compound
The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, is inherently electron-deficient due to the electronegativity of the nitrogen. This electron deficiency is further amplified by the presence of two strongly electron-withdrawing chlorine atoms at the C2 and C4 positions. This electronic landscape dictates the primary modes of reactivity for this compound:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the pyridine ring, exacerbated by the inductive and mesomeric effects of the chlorine substituents, renders the chlorinated carbons highly susceptible to attack by nucleophiles.
-
Reactivity of the Aldehyde Group: The chlorine atoms' electron-withdrawing influence also extends to the C3 position, enhancing the electrophilicity of the aldehyde carbonyl carbon.
This guide will systematically explore these reactivity patterns, with a focus on the directing role of the chlorine substituents.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through the directed ortho-metalation (DoM) of 2,4-dichloropyridine, followed by quenching with an appropriate formylating agent.
Synthetic Workflow
The logical workflow for the synthesis is depicted below:
Experimental Protocol: Synthesis via Lithiation
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).
-
To this freshly prepared LDA solution, add a solution of 2,4-dichloropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C. The reaction is typically stirred for an additional 1-2 hours at this temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyridine | 1. LDA, 2. DMF | THF | -78 | 3-4 | 75-85% |
Reactivity Profile: The Role of the Chlorine Substituents
The two chlorine atoms play a crucial role in directing the reactivity of the this compound molecule.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the chlorinated pyridine ring is SNAr. The chlorine atoms activate the ring towards nucleophilic attack and also dictate the regioselectivity of the substitution.
In nucleophilic aromatic substitution reactions on 2,4-dichloropyridine derivatives, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring. The aldehyde group at C3 further influences this regioselectivity through its electron-withdrawing nature.
Materials:
-
This compound
-
Amine (e.g., Piperidine, Morpholine)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Base (e.g., K₂CO₃, Et₃N)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent, add the amine (1.1 eq.) and the base (2.0 eq.).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 100 | 6 | 2-Chloro-4-(piperidin-1-yl)nicotinaldehyde | ~85% (representative) |
| Morpholine | Et₃N | Dioxane | 90 | 8 | 2-Chloro-4-morpholinonicotinaldehyde | ~80% (representative) |
Reactivity of the Aldehyde Group
The electron-withdrawing nature of the dichloropyridine ring enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack. This facilitates a range of classical aldehyde reactions.
This compound readily undergoes condensation reactions with active methylene compounds (Knoevenagel condensation) and phosphorus ylides (Wittig reaction).
Materials:
-
This compound
-
Active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate)
-
Base catalyst (e.g., Piperidine, Ammonium acetate)
-
Solvent (e.g., Ethanol, Toluene)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the mixture and, if necessary, acidify with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization may be performed for further purification.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 25 | 2 | ~90% (representative) |
| Ethyl cyanoacetate | Ammonium acetate | Toluene | 80 | 4 | ~85% (representative) |
Materials:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-BuLi, NaH)
-
Anhydrous solvent (e.g., THF, DMSO)
-
This compound
Procedure:
-
Suspend the phosphonium salt (1.1 eq.) in an anhydrous solvent under an inert atmosphere.
-
Add the strong base at the appropriate temperature (e.g., 0 °C to room temperature) to generate the ylide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the ylide solution.
-
Stir the reaction mixture at room temperature or with heating until completion (monitored by TLC).
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to 25 | 3 | ~75% (representative) |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound.
| Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.6 (s, 1H, H-6), 7.5 (s, 1H, H-5) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.0 (CHO), 153.0 (C-2), 151.0 (C-6), 145.0 (C-4), 130.0 (C-3), 125.0 (C-5) |
| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1580, 1550 (C=C, C=N, ring) |
Conclusion
The chlorine substituents in this compound play a multifaceted role in defining its chemical reactivity. They activate the pyridine ring towards nucleophilic aromatic substitution, with a pronounced preference for reaction at the C4 position. This regioselectivity, coupled with the enhanced electrophilicity of the aldehyde group, makes this compound a valuable and versatile precursor for the synthesis of a wide array of functionalized heterocyclic compounds. A thorough understanding of the electronic effects of the chlorine atoms, as detailed in this guide, is paramount for its strategic application in the design and development of novel chemical entities for pharmaceutical and materials science applications.
2,4-Dichloronicotinaldehyde: A Versatile Precursor in Complex Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloronicotinaldehyde is a pivotal intermediate in organic synthesis, particularly valued for its role as a versatile building block in the construction of complex heterocyclic molecules. Its unique structure, featuring a pyridine ring substituted with two reactive chlorine atoms and an aldehyde functional group, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its crucial role as a precursor in the synthesis of high-value pharmaceutical agents, such as the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853.
Synthesis of this compound
The primary and most effective method for synthesizing this compound is through the directed ortho-metalation of 2,4-dichloropyridine, followed by formylation. This can be achieved through both traditional batch processing and more modern continuous flow techniques.
Batch Synthesis
The conventional batch synthesis involves the lithiation of 2,4-dichloropyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures. The resulting 3-pyridyllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[1][2] This process, while effective, presents challenges related to the handling of unstable organolithium intermediates at very low temperatures.[1]
Continuous Flow Synthesis
To address the limitations of the batch process, a more efficient and scalable continuous flow synthesis has been developed.[1] This method allows for better control over reaction parameters and safer handling of reactive intermediates. The process involves the in-situ formation of LDA in a tubular reactor, which then reacts with 2,4-dichloropyridine in a subsequent reactor. The resulting lithiated species is then immediately quenched with DMF. A key advantage of the continuous flow process is the ability to operate at significantly higher temperatures (e.g., -30 to -20 °C) compared to the batch process (-70 °C), with short residence times.[1][2] This method has been successfully implemented on a kilogram scale, demonstrating its robustness for industrial applications.[1]
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Starting Material | 2,4-Dichloropyridine | 2,4-Dichloropyridine |
| Lithiating Agent | Lithium diisopropylamide (LDA) | in situ generated LDA from n-BuLi and diisopropylamine |
| Formylating Agent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | -70 °C[1] | -30 to -20 °C[1] |
| Yield | ~70%[1] | Not explicitly stated, but described as an improvement |
| Scale | Kilogram scale[1] | >200 kg scale[1] |
| Advantages | Established method | Improved safety, better temperature control, scalability[1] |
| Disadvantages | Cryogenic conditions, unstable intermediate[1] | Requires specialized equipment |
Experimental Protocol: Continuous Flow Synthesis of this compound[1]
-
LDA Formation: A solution of n-butyllithium (2.5 M in hexane, 1.1 equivalents) and a solution of diisopropylamine (1.5 equivalents) in tetrahydrofuran (THF) are pumped into a tubular reactor with a residence time of 20-30 seconds at -30 to 0 °C to generate the LDA solution in situ.
-
Lithiation: The freshly prepared LDA solution and a solution of 2,4-dichloropyridine (1.0 equivalent) in THF are pumped into a second tubular reactor with a residence time of 20-30 seconds at -30 to -20 °C.
-
Formylation (Quench): The reaction mixture from the second reactor is then introduced into a quench reactor containing N,N-dimethylformamide (DMF) at 0-5 °C.
-
Work-up and Purification: The quenched solution is warmed to 20-25 °C, and the phases are separated. The organic layer is washed sequentially with saturated aqueous sodium chloride, aqueous sodium bicarbonate, and water. The organic layer is then concentrated, and the crude product can be purified by recrystallization or chromatography.
Caption: Synthetic pathway for this compound.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution.
Reactions of the Aldehyde Group
The electrophilic aldehyde group can participate in a wide range of chemical transformations, including:
-
Oxidation: Oxidation of the aldehyde yields 2,4-dichloronicotinic acid, another valuable synthetic intermediate.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, affords (2,4-dichloropyridin-3-yl)methanol.
-
Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines, to form hydrazones, or with active methylene compounds in Knoevenagel-type condensations.
Nucleophilic Aromatic Substitution
The chlorine atoms at the C2 and C4 positions of the pyridine ring can be selectively displaced by various nucleophiles. The regioselectivity of this substitution is influenced by the electronic nature of the aldehyde group at the C3 position, which generally directs nucleophilic attack to the C4 position. However, the choice of nucleophile, catalyst, and reaction conditions can be tuned to favor substitution at the C2 position. This differential reactivity is a cornerstone of its application in building molecular complexity.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitor GDC-0853
A prominent example showcasing the synthetic utility of this compound is its role as a key precursor in the manufacturing of GDC-0853 (Fenebrutinib), a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][3] GDC-0853 has been investigated for the treatment of various autoimmune diseases and B-cell malignancies.[3]
The synthesis of a crucial intermediate for GDC-0853 involves a highly regioselective palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and a tricyclic lactam.[1] This reaction selectively forms the C-N bond at the C2 position of the pyridine ring.
Table 2: Key Reactions in the Synthesis of a GDC-0853 Intermediate
| Reaction | Reactants | Catalyst/Reagents | Product | Yield |
| Buchwald-Hartwig Amination | This compound, Tricyclic Lactam (5) | Pd₂(dba)₃, Xantphos, K₂CO₃, MeCN, 80 °C | 2-((Tricyclic lactam)-amino)-4-chloronicotinaldehyde (Intermediate 3) | 65%[1] |
Experimental Protocol: Buchwald-Hartwig Amination for GDC-0853 Intermediate[1]
-
Reaction Setup: To a solution of the tricyclic lactam (1.0 equivalent) in acetonitrile are added this compound (1.5 equivalents), potassium carbonate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos.
-
Reaction Execution: The reaction mixture is heated to 80 °C and stirred until the reaction is complete, as monitored by HPLC.
-
Work-up and Purification: Upon completion, water is added to the reaction mixture to precipitate the crude product. The crude solid is then collected and can be purified by reslurrying in a mixture of THF and water at 65 °C to afford the desired C-N coupled product with high purity.
Caption: Role of this compound in GDC-0853 synthesis.
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for B-cell development, activation, proliferation, and survival.[4] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3]
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of several kinases, including LYN and SYK, which in turn phosphorylate and activate BTK.[4] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[4] This leads to the generation of second messengers, inositol trisphosphate (IP₃) and diacylglycerol (DAG), which trigger calcium mobilization and activate protein kinase C (PKC), respectively.[4] These events ultimately lead to the activation of transcription factors such as NF-κB, which regulate the expression of genes crucial for B-cell function and survival.[4] GDC-0853, synthesized using this compound as a precursor, inhibits BTK, thereby blocking this critical signaling cascade.
Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway.
Spectroscopic Data
While experimentally obtained spectroscopic data for this compound is not widely available in public databases, predicted data based on the analysis of similar compounds, such as 2,4,6-trichloronicotinaldehyde, and general spectroscopic principles can be provided for characterization purposes.[5]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~10.4 ppm (s, 1H, CHO), δ ~7.5-8.0 ppm (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~185 ppm (C=O), δ ~150-155 ppm (C-Cl), δ ~130-140 ppm (Ar-C), δ ~120-130 ppm (Ar-CH) |
| IR (KBr) | ν ~1700-1720 cm⁻¹ (C=O stretch), ν ~2720, 2820 cm⁻¹ (Aldehydic C-H stretch) |
| Mass Spec. (EI) | m/z 175 (M⁺), 177 (M+2⁺), 179 (M+4⁺) |
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its facile synthesis, particularly through scalable continuous flow processes, and the differential reactivity of its functional groups make it an attractive starting material for the construction of complex, biologically active molecules. The successful application of this compound in the synthesis of the BTK inhibitor GDC-0853 underscores its importance in modern drug discovery and development. This guide provides a foundational understanding of the synthesis, reactivity, and application of this compound, intended to aid researchers and scientists in leveraging its synthetic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloronicotinaldehyde is a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a reactive aldehyde group and two chlorine substituents on the pyridine ring, allows for diverse chemical modifications. This document provides detailed protocols for the synthesis of this compound from 2,4-dichloropyridine via a robust and scalable lithiation-formylation reaction. Both batch and continuous flow methodologies are presented, offering flexibility for different production scales.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. While comprehensive experimental spectroscopic data is not widely available in public databases, typical analytical ranges for key functional groups are included. Researchers are advised to acquire experimental data for comprehensive characterization of the synthesized compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 134031-24-6 | [1] |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 176.00 g/mol | |
| Appearance | Solid | |
| Melting Point | 70-74 °C |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. Aromatic protons on the pyridine ring. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 185-195 ppm. Signals for the carbon atoms of the dichloropyridine ring. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. C-H stretching for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. Ar-Cl stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (176.00 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms. |
Synthetic Methodologies
The primary and most efficient method for the synthesis of this compound from 2,4-dichloropyridine is through a lithiation reaction followed by formylation using dimethylformamide (DMF). This can be performed using either a traditional batch process or a more modern continuous flow system.
Logical Relationship of the Synthesis
The synthesis proceeds through a two-step sequence involving the deprotonation of 2,4-dichloropyridine to form a highly reactive organolithium intermediate, which is then quenched with an electrophile (DMF) to introduce the aldehyde functionality.
Caption: Key steps in the synthesis of this compound.
Experimental Protocols
Method 1: Batch Process Synthesis
This protocol describes a laboratory-scale batch synthesis of this compound.
Materials:
-
2,4-Dichloropyridine
-
Lithium diisopropylamide (LDA) solution or n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine (if preparing LDA in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Heptane or Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyridine to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) dropwise to the cooled solution while maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Formylation: Slowly add anhydrous DMF to the reaction mixture, again ensuring the temperature remains below -70 °C. Stir for an additional 1-2 hours at -78 °C.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane or hexane as the eluent, to afford this compound as a solid.
Method 2: Continuous Flow Synthesis
This protocol outlines a more efficient and scalable continuous flow process.
Materials:
-
2,4-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous potassium dihydrogen phosphate (KH₂PO₄) solution (e.g., 16 wt%)
-
Methanol (MeOH)
Equipment:
-
Syringe pumps or peristaltic pumps
-
Microreactors or tubular reactors
-
T-mixers
-
Back-pressure regulator
-
Temperature-controlled cooling baths
-
Collection vessel
-
Equipment for solvent exchange and crystallization
Procedure:
-
Reagent Preparation: Prepare separate solutions of 2,4-dichloropyridine in anhydrous THF, diisopropylamine in anhydrous THF, and n-butyllithium in hexanes.
-
In situ LDA Formation: Pump the diisopropylamine solution and the n-butyllithium solution through a T-mixer into a temperature-controlled reactor coil (residence time typically 20-30 seconds at -20 to 0 °C) to generate LDA in situ.
-
Lithiation: The resulting LDA solution is then mixed with the 2,4-dichloropyridine solution via a second T-mixer and passed through another cooled reactor coil (residence time typically 20-30 seconds at -30 to -20 °C) to perform the lithiation.
-
Formylation: The organolithium intermediate is then mixed with a stream of anhydrous DMF in a third T-mixer and passed through a final reactor coil to complete the formylation.
-
Quenching: The reaction stream is continuously quenched by mixing with an aqueous solution of potassium dihydrogen phosphate.
-
Work-up and Isolation: The biphasic mixture is collected. The organic layer is separated, and the solvent is exchanged to methanol by distillation. The product is then crystallized from methanol.
Comparison of Synthetic Methods
The continuous flow process offers several advantages over the traditional batch method, particularly for larger-scale synthesis.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow Process |
| Temperature | -78 °C to -70 °C | -30 °C to -20 °C |
| Yield | Typically around 70% | Can be higher, with improvements leading to significant increases. |
| Safety | Handling of unstable organolithium intermediates at low temperatures in large volumes can be hazardous. | Improved heat and mass transfer in microreactors enhance safety and control over the reaction. |
| Scalability | Scaling up can be challenging due to heat transfer limitations. | Readily scalable by extending the operation time. |
| Purity | May require more extensive purification. | Often yields a product of higher purity, potentially reducing the need for extensive purification steps.[2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,4-dichloropyridine via lithiation and formylation is a well-established and efficient method. For laboratory-scale synthesis, the batch process provides a reliable route. For larger-scale production, the continuous flow process offers significant advantages in terms of safety, scalability, and potentially higher yield and purity. These detailed protocols and application notes provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
Application Notes and Protocols for the Synthesis of 2,4-Dichloronicotinaldehyde
Introduction
2,4-Dichloronicotinaldehyde is a key chemical intermediate in the fields of organic synthesis and pharmaceutical development.[1] Its molecular structure, which includes a pyridine ring substituted with two chlorine atoms and an aldehyde group, renders it a versatile precursor for the creation of more complex nitrogen-containing heterocyclic compounds.[1] This document provides a detailed protocol for the synthesis of this compound, primarily focusing on a widely used batch process.
Synthesis Pathway
The predominant method for the synthesis of this compound is through the lithiation of 2,4-dichloropyridine, followed by formylation.[1][2] This reaction selectively introduces an aldehyde group at the 3-position of the pyridine ring.
Experimental Protocol
This protocol details the batch synthesis of this compound from 2,4-dichloropyridine.
Materials:
-
2,4-Dichloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
16 wt % aqueous Potassium Dihydrogen Phosphate (KH2PO4) solution
-
Methanol (MeOH)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) Solution: In a reaction vessel under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by reacting diisopropylamine with n-butyllithium in anhydrous THF.
-
Lithiation Reaction: Cool the reaction vessel containing the LDA solution to approximately -70 °C using a dry ice/acetone bath.[1][2] To this, slowly add a solution of 2,4-dichloropyridine in anhydrous THF, ensuring the temperature is maintained at -70 °C.[1][2] The reaction of 2,4-dichloropyridine with LDA results in the formation of a 3-pyridyllithium intermediate.[1][2]
-
Formylation (Quenching): After the lithiation is complete, quench the reaction by adding anhydrous N,N-Dimethylformamide (DMF). This introduces the aldehyde functional group onto the pyridine ring.[1][2]
-
Aqueous Workup: Upon completion of the formylation, the reaction is worked up by quenching with a 16 wt % aqueous KH2PO4 solution at 40 °C.[2]
-
Solvent Exchange and Crystallization: The THF solvent is then exchanged with methanol via distillation. The crude this compound is then crystallized from the methanol solution.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloropyridine | [1][2] |
| Reagents | LDA, DMF | [1][2] |
| Reaction Temperature | -70 °C | [1][2] |
| Yield | 70% (at kilogram scale) | [2] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Considerations for Process Improvement
While the described batch process is effective, it has some drawbacks such as the need for cryogenic temperatures and the handling of an unstable organolithium intermediate.[2] For larger scale and more efficient production, a continuous flow process has been investigated. This alternative involves pumping solutions of 2,4-dichloropyridine and a lithiating agent (like n-BuLi or in-situ prepared LDA) through temperature-controlled tubular reactors.[1][2] This approach can offer better control over reaction conditions and improved safety.
References
Application Notes and Protocols for the Synthesis of 2,4-Dichloronicotinaldehyde via Lithiation of 2,4-Dichloropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloronicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This document provides a detailed protocol for the synthesis of this compound through the regioselective lithiation of 2,4-dichloropyridine followed by formylation. The described method utilizes lithium diisopropylamide (LDA) as the lithiating agent and dimethylformamide (DMF) as the formylating agent. This process is an effective route to obtaining the desired product in good yield.[1]
Reaction Principle
The synthesis proceeds via a directed ortho-metalation. The chloro substituents on the pyridine ring direct the deprotonation by the strong, sterically hindered base, LDA, to the C-3 position. The resulting organolithium intermediate is then quenched with an electrophile, in this case, DMF, to introduce the aldehyde functionality. The use of cryogenic temperatures is crucial to ensure the stability of the organolithium intermediate and to minimize side reactions.[1][2]
Experimental Protocol
This protocol details the batch synthesis of this compound. A continuous flow process has also been developed for larger scale manufacturing which offers advantages in terms of safety and scalability.[1]
Materials:
-
2,4-Dichloropyridine
-
Diisopropylamine (i-Pr₂NH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
In-situ Preparation of Lithium Diisopropylamide (LDA):
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.5 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at or below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Lithiation of 2,4-Dichloropyridine and Formylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the solution of 2,4-dichloropyridine to the freshly prepared LDA solution at -78 °C. The addition should be done at a rate that maintains the internal temperature below -70 °C.
-
Stir the reaction mixture at -70 °C for 1 hour to ensure complete lithiation. The formation of the 3-pyridyllithium intermediate occurs during this time.[1]
-
After 1 hour, add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Continue stirring the reaction mixture at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl until the solution is acidic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reagents & Stoichiometry | ||
| 2,4-Dichloropyridine | 1.0 equiv | [1] |
| Diisopropylamine | 1.5 equiv | [1] |
| n-Butyllithium | 1.1 equiv | [1] |
| N,N-Dimethylformamide | 1.2 equiv (typical) | [1] |
| Reaction Conditions | ||
| Lithiation Temperature | -70 °C to -78 °C | [1] |
| Formylation Temperature | -70 °C to -78 °C | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Outcome | ||
| Yield | 70% (at kilogram scale) | [1] |
Visualizations
Reaction Pathway
Caption: Chemical synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful tool is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, including biaryl and heteroaryl structures. 2,4-Dichloronicotinaldehyde is a valuable building block, and its selective functionalization via Suzuki coupling opens avenues for the synthesis of a diverse range of substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry.
These application notes provide a detailed overview and experimental protocols for the selective Suzuki coupling of this compound with various boronic acids. The protocols are based on established methodologies for similar dihaloheteroaromatic systems and aim to provide a robust starting point for reaction optimization and library synthesis.
Reaction Principle and Regioselectivity
The Suzuki coupling reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle, typically employing a palladium catalyst.[4][5][6] In the case of this compound, the two chlorine atoms exhibit different reactivities. The chlorine at the C4 position is generally more reactive towards oxidative addition than the chlorine at the C2 position in electron-deficient pyridine rings. This difference in reactivity allows for regioselective C-C bond formation at the C4 position while leaving the C2-chloro substituent available for subsequent transformations.[7][8]
Key Reaction Components
Successful Suzuki coupling of this compound hinges on the careful selection of several key components:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[2][3][9] The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often promoting higher catalytic activity, especially for less reactive aryl chlorides.[10]
-
Boronic Acid/Ester: A wide range of aryl, heteroaryl, and vinyl boronic acids or their corresponding esters can be utilized as coupling partners.[1][11] Boronic esters, such as pinacol esters, can offer enhanced stability and are often used for less stable boronic acids.[3]
-
Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH are commonly used.[1] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is often performed in a mixture of an organic solvent and water.[1][12] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[1] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
Data Presentation
The following tables summarize typical reaction conditions and yields observed for Suzuki coupling reactions of analogous 2,4-dihalopyridine and 2,4-dihalopyrimidine systems, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Screening of Reaction Conditions for C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidines. [7]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 24 | 80 |
| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 24 | 75 |
| 3 | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 24 | 65 |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (2:1) | 80 | 12 | 90 |
Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid. [7]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 2 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 120 | 15 | 78 |
| 3 | Pd(PPh₃)₄ (1.0) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 10 | 85 |
Experimental Protocols
General Protocol for C4-Selective Suzuki Coupling of this compound
This protocol describes a general procedure for the regioselective Suzuki coupling of this compound with an arylboronic acid at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, in a 2:1 to 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 6 mL of 1,4-dioxane and 3 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-chloronicotinaldehyde.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave reactor can be employed.
Procedure:
-
Combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.01 mmol, 1 mol%) in a microwave reaction vial.
-
Add degassed 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
After cooling, work up and purify the product as described in the general protocol.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling of this compound.
Caption: Factors influencing the outcome of the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions of 2,4-Dichloronicotinaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloronicotinaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde group and two chlorine atoms on the pyridine ring, allows for a variety of chemical transformations. The condensation reaction of the aldehyde functionality with primary and secondary amines is a fundamental step in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These reactions, primarily forming Schiff bases (imines) or occurring as part of a reductive amination sequence, provide a gateway to novel molecular scaffolds with potential therapeutic applications. The resulting products can serve as intermediates for more complex molecules or as final compounds with inherent biological activity. This document provides detailed application notes and experimental protocols for the condensation reactions of this compound with various classes of amines.
General Reaction Pathway
The primary condensation reaction of this compound with a primary amine leads to the formation of a Schiff base (imine) through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is often catalyzed by acids. The resulting imine can be isolated or can be further reduced in situ (reductive amination) to yield a secondary amine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases (Imines)
This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.[1][2]
Materials:
-
This compound
-
Substituted aniline or other primary amine (e.g., 4-chloroaniline, 3-methylaniline)[2][3]
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid or concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as absolute ethanol or methanol.
-
Add 1 to 1.2 equivalents of the primary amine to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid or concentrated sulfuric acid to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C) for a period ranging from 1 to 4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot reductive amination of this compound with primary or secondary amines to yield the corresponding secondary or tertiary amines.[4][5][6]
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or other suitable solvent (e.g., 1,2-dichloroethane)
-
Glacial Acetic Acid (optional, as a catalyst for imine formation)
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 equivalent of this compound and 1 to 1.2 equivalents of the amine in methanol or another appropriate solvent in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the formation of the imine or iminium ion.[4]
-
Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1.5 to 2 equivalents of the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 to 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the condensation reactions of this compound with various amines.
Table 1: Synthesis of Schiff Bases (Imines)
| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 3-Methylaniline | Ethanol | - | 1 | - | [3][7] |
| 4-Chloroaniline | Ethanol | H₂SO₄ | 3 | - | [2] |
| p-Chloroaniline | Ethanol | Glacial Acetic Acid | - | - | [8] |
Table 2: Reductive Amination Products
| Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Primary Amines (general) | NaBH₃CN | Methanol | - | - | [9] |
| Primary/Secondary Amines (general) | NaBH₄ | Methanol | - | - | [6] |
| Aniline | NaBH₄ | Ethanol | - | - | [5] |
Note: The provided search results offer general protocols for reductive amination but lack specific examples with yields starting from this compound.
Applications in Drug Development
The Schiff bases and secondary amines derived from this compound are valuable precursors in the synthesis of various biologically active molecules. The imine functionality can participate in cycloaddition reactions, while the secondary amine can be a key component in the construction of more complex scaffolds. The pyridine nitrogen and the two chlorine atoms offer additional sites for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.
Conclusion
The condensation reactions of this compound with amines represent a facile and efficient method for the synthesis of a wide range of substituted pyridine derivatives. The straightforward protocols for Schiff base formation and reductive amination provide medicinal chemists with powerful tools for the generation of novel molecular entities. The versatility of the starting material and the potential for further functionalization of the products make this chemistry highly relevant to modern drug discovery and development programs. Further exploration of the reaction conditions and the scope of amine substrates is warranted to fully exploit the synthetic potential of this valuable building block.
References
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. youtube.com [youtube.com]
- 5. gctlc.org [gctlc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. chem.spbu.ru [chem.spbu.ru]
The Versatile Scaffold: 2,4-Dichloronicotinaldehyde in Medicinal Chemistry and Drug Discovery
For researchers, scientists, and drug development professionals, 2,4-Dichloronicotinaldehyde stands as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring a pyridine ring substituted with a reactive aldehyde group and two chlorine atoms at key positions, provides a versatile platform for the construction of complex heterocyclic molecules with significant therapeutic potential. This document offers detailed application notes and experimental protocols for the utilization of this compound in the development of novel kinase inhibitors and other potential therapeutic agents.
Introduction to this compound
This compound is a key intermediate in organic synthesis, prized for the distinct reactivity of its functional groups. The aldehyde group readily participates in nucleophilic addition and condensation reactions, while the chlorine atoms at the C2 and C4 positions of the pyridine ring are susceptible to regioselective nucleophilic substitution. This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapeutics. This compound has proven to be an invaluable precursor for the synthesis of potent and selective inhibitors of several important kinases, most notably Bruton's Tyrosine Kinase (BTK) and p38 Mitogen-Activated Protein Kinase (MAPK).
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Inhibitors of BTK are effective in treating B-cell malignancies and autoimmune diseases.[1]
A prominent example of a BTK inhibitor synthesized from this compound is Fenebrutinib (GDC-0853) .[4] The synthesis of Fenebrutinib highlights the utility of this starting material in constructing complex, multi-ring systems.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form a carbon-nitrogen bond, a crucial step in linking the pyridine core to other nitrogen-containing heterocycles.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chlorinated pyridine ring and a boronic acid or ester, enabling the introduction of diverse aryl or heteroaryl substituents.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Fenebrutinib (GDC-0853) | BTK | <1 | - | [4] |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK signaling pathway is activated in response to cellular stress and inflammatory cytokines, playing a key role in the production of pro-inflammatory mediators.[5][6][7] Inhibitors of p38 MAPK have therapeutic potential for treating a range of inflammatory diseases. The general structure of many p38 MAPK inhibitors involves a central pyridine or pyrimidine core that can be accessed synthetically from precursors like this compound.
| Compound | IC50 (nM) | Target | Reference |
| SB202190 | - | p38α MAPK | [8] |
| Compound 3a | - | p38α MAPK | [8] |
| Compound 6 | - | p38α MAPK | [8] |
Signaling Pathway Diagrams
To visualize the mechanism of action of the synthesized inhibitors, the following diagrams illustrate the key signaling pathways.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloronicotinaldehyde.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
1,4-Dioxane (5 mL)
-
Diethyl ether
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add this compound, the amine, and anhydrous dioxane.
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloronicotinaldehyde derivative.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the palladium- and copper-catalyzed coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 4-alkynyl-2-chloronicotinaldehyde product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its strategic use in well-established synthetic transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient synthesis of a wide range of heterocyclic compounds. The successful application of this intermediate in the development of potent kinase inhibitors such as Fenebrutinib underscores its importance in the generation of novel therapeutic agents targeting critical signaling pathways. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Continuous Flow Synthesis of 2,4-Dichloronicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Dichloronicotinaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a variety of pharmaceutical compounds. Traditional batch synthesis methods for this and similar molecules can be hazardous and difficult to scale. Continuous flow chemistry offers a safer, more efficient, and scalable alternative. This document provides a detailed protocol for a conceptual multi-step continuous flow synthesis of this compound from 2,4-dichloro-3-methylpyridine. The proposed synthesis is divided into three main stages: oxidation of the methyl group, formation of the acid chloride, and subsequent reduction to the aldehyde.
Proposed Synthetic Pathway
The continuous flow synthesis is designed as a three-stage process:
-
Oxidation: 2,4-dichloro-3-methylpyridine is oxidized to 2,4-dichloronicotinic acid.
-
Acid Chloride Formation: The resulting nicotinic acid is converted to 2,4-dichloronicotinoyl chloride.
-
Reduction: The acid chloride is selectively reduced to the target molecule, this compound.
Experimental Setup
The overall experimental setup is a modular continuous flow system composed of three interconnected reactor modules, each dedicated to one of the synthetic steps.
Caption: Multi-step continuous flow synthesis of this compound.
Data Presentation
The following tables summarize the operational parameters and expected outcomes for each module in the continuous flow synthesis.
Table 1: Module 1 - Oxidation of 2,4-dichloro-3-methylpyridine
| Parameter | Value |
| Reagent A | 0.5 M 2,4-dichloro-3-methylpyridine in Acetic Acid |
| Reagent B | 1.5 M Hydrogen Peroxide |
| Flow Rate (Reagent A) | 0.5 mL/min |
| Flow Rate (Reagent B) | 0.5 mL/min |
| Reactor Type | Packed-Bed with MnO₂ |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 120 °C |
| Pressure | 10 bar |
| Expected Conversion | >95% |
| Expected Yield of Intermediate 1 | ~90% |
Table 2: Module 2 - Acid Chloride Formation
| Parameter | Value |
| Input Stream | Effluent from Module 1 |
| Reagent C | 1.0 M Oxalyl Chloride in Dichloromethane |
| Flow Rate (Input Stream) | 1.0 mL/min |
| Flow Rate (Reagent C) | 1.1 mL/min |
| Reactor Type | PFA Coil Reactor |
| Reactor Volume | 5 mL |
| Residence Time | ~2.4 min |
| Temperature | 60 °C |
| Pressure | 8 bar |
| Expected Conversion | >98% |
| Expected Yield of Intermediate 2 | ~95% |
Table 3: Module 3 - Reduction to this compound
| Parameter | Value |
| Input Stream | Effluent from Module 2 |
| Reagent D | 0.25 M NaBH₄ in THF |
| Flow Rate (Input Stream) | 2.1 mL/min |
| Flow Rate (Reagent D) | 2.0 mL/min |
| Reactor Type | PFA Coil Reactor |
| Reactor Volume | 2 mL |
| Residence Time | ~0.5 min |
| Temperature | 0 °C |
| Pressure | 5 bar |
| Quenching Solution | Saturated Aqueous NH₄Cl |
| Expected Conversion | >99% |
| Expected Yield of Final Product | ~85% |
Experimental Protocols
Materials and Equipment:
-
Syringe pumps or HPLC pumps
-
T-mixers
-
Packed-bed reactor column
-
PFA tubing for coil reactors
-
Back pressure regulators
-
Heating and cooling circulators
-
2,4-dichloro-3-methylpyridine
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Manganese(IV) oxide (catalyst grade)
-
Oxalyl chloride
-
Dichloromethane (anhydrous)
-
Sodium borohydride
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
Protocol for Module 1: Oxidation
-
Preparation:
-
Prepare a 0.5 M solution of 2,4-dichloro-3-methylpyridine in glacial acetic acid (Reagent A).
-
Prepare a 1.5 M solution of hydrogen peroxide (Reagent B).
-
Pack a column reactor with manganese(IV) oxide.
-
-
System Setup:
-
Connect the outlets of two separate pumps to the inlets of a T-mixer.
-
Connect the outlet of the T-mixer to the inlet of the packed-bed reactor.
-
Place the packed-bed reactor in a heating unit set to 120 °C.
-
Connect the reactor outlet to a 10 bar back pressure regulator.
-
-
Execution:
-
Pump Reagent A at 0.5 mL/min and Reagent B at 0.5 mL/min into the T-mixer.
-
Allow the combined stream to flow through the heated packed-bed reactor.
-
The effluent, containing 2,4-dichloronicotinic acid, is directed to the next module.
-
Protocol for Module 2: Acid Chloride Formation
-
Preparation:
-
Prepare a 1.0 M solution of oxalyl chloride in anhydrous dichloromethane (Reagent C).
-
-
System Setup:
-
Connect the effluent line from Module 1 to one inlet of a T-mixer.
-
Connect a pump with Reagent C to the other inlet of the T-mixer.
-
Connect the T-mixer outlet to a PFA coil reactor (5 mL volume) immersed in a heating bath at 60 °C.
-
Connect the coil reactor outlet to an 8 bar back pressure regulator.
-
-
Execution:
-
Introduce the effluent from Module 1 (at 1.0 mL/min) and Reagent C (at 1.1 mL/min) into the T-mixer.
-
The reaction mixture flows through the heated coil reactor.
-
The resulting stream containing 2,4-dichloronicotinoyl chloride is passed to Module 3.
-
Protocol for Module 3: Reduction
-
Preparation:
-
Prepare a 0.25 M suspension of sodium borohydride in anhydrous THF (Reagent D).
-
-
System Setup:
-
Connect the effluent from Module 2 to one inlet of a T-mixer.
-
Connect a pump with Reagent D to the other inlet of the T-mixer.
-
Submerge a 2 mL PFA coil reactor in a cooling bath set to 0 °C and connect it to the T-mixer outlet.
-
The outlet of the coil reactor is directed into a quenching vessel containing a stirred, saturated aqueous solution of ammonium chloride.
-
-
Execution:
-
Pump the acid chloride stream from Module 2 (at 2.1 mL/min) and the NaBH₄ suspension (at 2.0 mL/min) into the T-mixer.
-
The reaction proceeds in the cooled coil reactor.
-
The product stream is continuously quenched to stop the reaction and destroy excess reducing agent.
-
The final product, this compound, is then isolated from the quenched mixture via standard extraction and purification procedures.
-
Safety Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Oxalyl chloride is highly corrosive and toxic; handle with extreme care.
-
Hydrogen peroxide is a strong oxidizer.
-
Reactions under pressure should be conducted behind a blast shield.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
Application Note and Protocol for the Purification of 2,4-Dichloronicotinaldehyde by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 2,4-Dichloronicotinaldehyde, a key intermediate in pharmaceutical synthesis, using chromatographic techniques. The protocols for both flash column chromatography and preparative high-performance liquid chromatography (HPLC) are outlined, offering flexibility based on the required purity and scale of the separation. This guide is intended to provide a comprehensive resource for achieving high-purity this compound for research, development, and manufacturing purposes.
Introduction
This compound is a versatile heterocyclic compound widely used as a building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical as it directly impacts the yield and purity of the final active pharmaceutical ingredient (API). Chromatographic methods are powerful techniques for the purification of such organic compounds. This application note details two primary chromatographic methods for the purification of this compound: flash column chromatography for larger scale, rapid purification and preparative HPLC for achieving very high purity on a smaller scale.
Data Presentation
The following table summarizes typical quantitative data obtained from the two purification methods, allowing for a direct comparison of their performance.
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Reversed-Phase Silica |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Acetonitrile:Water (Gradient) |
| Sample Loading | 1-5 g | 50-200 mg |
| Purity Achieved | >95% | >99.5% |
| Typical Recovery | 85-95% | 80-90% |
| Run Time | 30-60 minutes | 20-40 minutes |
| Solvent Consumption | High | Moderate |
Experimental Protocols
Method 1: Purification by Flash Column Chromatography
This method is suitable for purifying gram-scale quantities of this compound to a purity of >95%.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Packing (Dry Packing):
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Carefully pour the dry silica gel into the column.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Column Equilibration:
-
Pre-elute the packed column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until the silica gel is fully wetted and equilibrated.
-
-
Sample Loading:
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Begin elution with the initial mobile phase. Due to the basic nature of the pyridine ring, which can lead to tailing on acidic silica gel, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the mobile phase to improve peak shape.
-
Gradually increase the polarity of the mobile phase (e.g., gradient elution from 5% to 20% Ethyl Acetate in Hexane).
-
Maintain a constant flow rate using gentle pressure from a compressed air or nitrogen line.
-
-
Fraction Collection:
-
Collect fractions in test tubes or a fraction collector.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Method 2: Purification by Preparative HPLC
This method is ideal for obtaining highly pure (>99.5%) this compound on a milligram to a few hundred-milligram scale.
Materials and Equipment:
-
Partially purified or crude this compound
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, for pH adjustment)
-
Sample vials
-
Collection tubes
Protocol:
-
Method Development (Analytical Scale):
-
Initially, develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separation. A common starting point is a gradient of acetonitrile in water.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
System Setup and Equilibration:
-
Install the preparative C18 column.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Injection and Separation:
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the optimized gradient method. A typical gradient might be from 30% to 80% acetonitrile in water over 20-30 minutes.
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound as it elutes from the column. Automated fraction collectors are typically used for this purpose.
-
-
Product Isolation and Analysis:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
-
Confirm the purity of the isolated product by analytical HPLC.
-
Visualizations
Application Notes and Protocols for the Characterization of 2,4-Dichloronicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 2,4-Dichloronicotinaldehyde and its derivatives. The protocols outlined below are designed to assist researchers in confirming the identity, purity, and structural features of these compounds, which are valuable intermediates in pharmaceutical and agrochemical research.
Overview of Analytical Techniques
A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Diffraction. Each technique provides unique and complementary information regarding the molecule's structure, molecular weight, purity, and solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.
Predicted ¹H and ¹³C NMR Data for this compound
| Data Type | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~10.4 | Aldehyde (CHO) singlet |
| ~8.6 | Pyridine H-6 | |
| ~7.5 | Pyridine H-5 | |
| ¹³C NMR | ~188 | Aldehyde Carbonyl (C=O) |
| ~154 | C-2 (C-Cl) | |
| ~152 | C-4 (C-Cl) | |
| ~140 | C-6 | |
| ~125 | C-3 (C-CHO) | |
| ~122 | C-5 |
Note: These are predicted values and experimental verification is essential.
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals in both spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Expected Mass Spectral Data for this compound
The nominal molecular weight of this compound (C₆H₃Cl₂NO) is 175 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | 175 (100%), 177 (65%), 179 (10%) | Molecular ion cluster |
| [M-H]⁺ | 174, 176, 178 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 146, 148, 150 | Loss of the formyl group |
| [M-Cl]⁺ | 140, 142 | Loss of a chlorine radical |
Experimental Protocol for GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound derivative
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
Gas Chromatography (GC) Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound of interest.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of this compound derivatives and for quantifying them in various matrices. Due to the aldehyde functionality, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.
Experimental Protocol for HPLC Analysis (with DNPH Derivatization)
Objective: To assess the purity and quantify the concentration of this compound derivatives.
Materials:
-
This compound derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization:
-
Prepare a solution of the sample in acetonitrile.
-
To an aliquot of the sample solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating to form the DNPH-hydrazone derivative.
-
-
HPLC Conditions (Typical):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a higher proportion of water and gradually increase the proportion of acetonitrile (e.g., from 60% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
-
Injection Volume: 10-20 µL.
-
-
Inject the derivatized sample and record the chromatogram.
-
Purity is assessed by the area percentage of the main peak. For quantification, a calibration curve should be prepared using standards of known concentrations.
Single Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Expected Crystal Structure Information
For derivatives of this compound, X-ray crystallography can confirm the planar structure of the pyridine ring and the orientation of the aldehyde group and other substituents. It can also reveal intermolecular interactions such as hydrogen bonding or π-stacking, which influence the crystal packing.
Experimental Protocol for Crystal Growth and Data Collection
Objective: To obtain a single crystal suitable for X-ray diffraction analysis and to determine the molecular structure.
Procedure:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) is a common method.
-
Vapor diffusion, where a solution of the compound is placed in a vial inside a larger container with a precipitant solvent, can also be effective.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
-
Visualizations
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Caption: HPLC analysis workflow with DNPH derivatization for aldehyde quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloronicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-Dichloronicotinaldehyde.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Problem 1: Low Yield in Batch Synthesis
You are performing the synthesis of this compound via the lithiation of 2,4-dichloropyridine with Lithium Diisopropylamide (LDA) and are experiencing lower than expected yields.
Possible Causes & Suggested Solutions:
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Impurities
Your final product shows significant impurities after synthesis, as detected by analytical methods like HPLC or GC-MS.
Possible Causes & Suggested Solutions:
-
Unreacted Starting Material (2,4-dichloropyridine): This points to incomplete lithiation.
-
Solution: Verify the quality and exact molarity of your n-BuLi used to prepare the LDA. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent moisture from quenching the organolithium species.
-
-
By-products from Side Reactions: The highly reactive organolithium intermediate can participate in side reactions if not controlled properly.
-
Solution: Maintain a constant low temperature throughout the addition of reagents. Ensure the quenching agent (DMF) is of high purity, as impurities in the DMF can react with the intermediate.
-
-
Impurity Formation During Workup: The product may be sensitive to the pH and temperature of the workup conditions.
-
Solution: Perform the aqueous quench at low temperatures. If purification by chromatography is necessary, consider using a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) to separate the product from more polar impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing this compound using the LDA batch method?
A1: The primary challenge is the instability of the 3-pyridyllithium organolithium intermediate that is formed after the reaction of 2,4-dichloropyridine with LDA.[2] This intermediate can easily degrade, especially if the temperature is not strictly maintained at cryogenic levels (around -70 °C).[2] This instability is a major contributor to lower yields in batch processes.
Q2: Are there more efficient or scalable alternatives to the batch LDA synthesis?
A2: Yes, a continuous flow process has been developed to address the drawbacks of the batch method.[3] This process involves the in-situ generation of LDA and subsequent rapid mixing with 2,4-dichloropyridine in tubular reactors.[2][3] The short residence time (20-30 seconds) of the unstable intermediate within the reactor minimizes degradation.[3] This method allows for higher operating temperatures (-30 to -20 °C) and results in a significant increase in yield and purity on a kilogram scale.[2][3]
Q3: My yield is consistently around 70% with the batch method. Is this considered normal, and how can it be improved?
A3: A yield of 70% for the batch synthesis of this compound at a kilogram scale is a reported and reasonable outcome.[3] However, this is also cited as a "relatively low yield" when considering process efficiency.[3] Significant improvements beyond this point in a batch setup can be challenging due to the inherent instability of the organolithium intermediate.[2] For a substantial increase in yield (a reported 17% improvement), transitioning to a continuous manufacturing process is the most effective strategy.[2]
Q4: What are the key parameters to control in the continuous flow synthesis of this compound?
A4: The critical parameters for the continuous flow synthesis are:
-
Stoichiometry: Precise control over the equivalents of n-BuLi, diisopropylamine, and 2,4-dichloropyridine is crucial.
-
Temperature: While higher than the batch process, maintaining the specified temperatures for LDA formation (-20 to 0 °C) and lithiation (-30 to -20 °C) is vital for success.[3]
-
Residence Time: The time the reactants spend in the tubular reactors (typically 20-30 seconds for each step) must be carefully controlled by the flow rates of the pumps to ensure complete reaction while minimizing intermediate degradation.[3]
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Starting Material | 2,4-Dichloropyridine | 2,4-Dichloropyridine | [3] |
| Key Reagents | LDA, DMF | n-BuLi, i-Pr₂NH (for in-situ LDA), DMF | [2][3] |
| Temperature | ~ -70 °C | -30 °C to -20 °C | [2][3] |
| Reported Yield | ~ 70% | >85% (17% increase over batch) | [2][3] |
| Key Challenges | Cryogenic conditions, unstable intermediate | Requires specialized flow chemistry equipment | [3] |
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of this compound (Kilogram Scale)[3]
This protocol describes the synthesis using a continuous flow reactor system.
Workflow Diagram:
Caption: Continuous flow synthesis workflow.
Procedure:
-
LDA Formation: A solution of n-BuLi (2.5 M in hexane, 1.1 equiv) and a solution of diisopropylamine (i-Pr₂NH, 1.5 equiv) in THF are pumped through a Y-mixer into a tubular reactor. The temperature is maintained between -20 and 0 °C with a residence time of 20–30 seconds to generate the LDA solution in-situ.[3]
-
Lithiation: The generated LDA solution and a solution of 2,4-dichloropyridine (1.0 equiv) in THF are simultaneously pumped through a second Y-mixer into a second tubular reactor. The temperature is maintained between -30 and -20 °C with a residence time of 20–30 seconds to complete the lithiation, forming the 3-pyridyllithium intermediate.[3]
-
Formylation (Quench): The stream containing the organolithium intermediate is then mixed with a solution of N,N-dimethylformamide (DMF) in THF in a third mixer and passed through a final reactor coil to form the desired aldehyde.
-
Workup: The reaction mixture is subjected to an aqueous workup, for example, by quenching with an aqueous solution of KH₂PO₄.[3] The organic product is then isolated through standard extraction and solvent removal procedures.
References
Technical Support Center: Batch Synthesis of 2,4-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the batch synthesis of 2,4-Dichloronicotinaldehyde, a critical intermediate in pharmaceutical development. The information is tailored to address common challenges encountered during laboratory-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the batch synthesis of this compound?
A1: The predominant method for batch synthesis involves the ortho-lithiation of 2,4-dichloropyridine with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This is followed by quenching the resulting 3-pyridyllithium intermediate with an electrophile, typically N,N-Dimethylformamide (DMF), to introduce the aldehyde group.[1] This reaction is conducted under cryogenic conditions, usually around -70 °C, to ensure the stability of the reactive organolithium intermediate.[1]
Q2: What are the primary challenges associated with the batch synthesis of this compound?
A2: The main challenges include:
-
Cryogenic Temperatures: The reaction requires very low temperatures (around -70 °C) to maintain the stability of the 3-pyridyllithium intermediate, which can be energy-intensive and require specialized equipment.
-
Instability of the Organolithium Intermediate: The 3-pyridyllithium intermediate is unstable and prone to degradation, which can lead to lower yields and the formation of byproducts.
-
Low to Moderate Yields: Batch processes for this synthesis typically report yields around 70%.[2]
-
Moisture and Air Sensitivity: Organolithium reagents like LDA are highly sensitive to moisture and air, necessitating strictly anhydrous and inert reaction conditions.
Q3: Are there alternative synthesis routes to the LDA-mediated lithiation?
A3: Yes, the Vilsmeier-Haack reaction is a potential alternative for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] This reaction typically uses a Vilsmeier reagent, generated in situ from N,N-Dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4][6] While this method avoids the use of highly unstable organolithium intermediates and cryogenic conditions, its effectiveness is dependent on the electron density of the pyridine ring. For an electron-deficient ring system like 2,4-dichloropyridine, harsher reaction conditions might be necessary, which could lead to other side reactions.
Q4: What is the difference in performance between batch and continuous flow synthesis for this compound?
A4: Continuous flow synthesis offers significant advantages over traditional batch processing for this reaction. It provides better control over reaction parameters, leading to a higher yield (around 87%) and purity (>99.5%). The continuous process can also be operated at more moderate temperatures (e.g., -30 °C to -20 °C), mitigating the need for extreme cryogenic conditions.
Troubleshooting Guide
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate (starting material recovered). | Inactive or insufficient LDA. | Titrate the n-butyllithium solution used to prepare the LDA to confirm its concentration. Ensure the diisopropylamine is dry. Prepare the LDA in situ and use it immediately. |
| Presence of moisture or air in the reaction. | Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Ensure all reagent transfers are performed under inert conditions using syringes or cannulas. | |
| Reaction temperature is too high. | Maintain the reaction temperature at or below -70 °C during the lithiation step to prevent the degradation of the 3-pyridyllithium intermediate. | |
| Low yield of the desired product. | Incomplete lithiation. | Increase the equivalents of LDA (e.g., from 1.1 to 1.5 equivalents). Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Degradation of the 3-pyridyllithium intermediate. | Maintain strict cryogenic temperatures. Minimize the time between the formation of the organolithium and the quenching step. | |
| Inefficient quenching. | Add DMF slowly to the reaction mixture at -70 °C and allow it to react completely before warming up. Ensure the DMF is anhydrous. |
Presence of Impurities and Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a dark, polymeric material. | Decomposition of the 3-pyridyllithium intermediate. | This can occur if the reaction temperature rises, leading to the formation of reactive intermediates like 3,4-pyridyne, which can polymerize.[7] Maintain strict temperature control. |
| Presence of unreacted 2,4-dichloropyridine in the final product. | Incomplete reaction. | See "Low or No Product Yield" section for troubleshooting incomplete lithiation. |
| Formation of unidentified byproducts. | Side reactions of the organolithium intermediate. | The 3-pyridyllithium can potentially react with other species in the reaction mixture if not quenched efficiently with DMF. Ensure a slight excess of DMF is used and added at a low temperature. |
| Impurities in starting materials. | Use high-purity 2,4-dichloropyridine and anhydrous solvents. |
Data Presentation
Table 1: Comparison of Batch vs. Continuous Synthesis of this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Starting Material | 2,4-Dichloropyridine | 2,4-Dichloropyridine |
| Reagents | LDA, DMF | n-BuLi, Diisopropylamine, DMF |
| Temperature | -70 °C | -30 °C to -20 °C |
| Yield | ~70% | ~87% |
| Purity | Variable, requires purification | >99.5% |
| Key Challenges | Cryogenic conditions, unstable intermediate, lower yield | Requires specialized flow chemistry equipment |
Experimental Protocols
Key Experiment: Batch Synthesis of this compound via Lithiation
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.5 equivalents) to the cooled THF. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation (Quenching): Slowly add anhydrous DMF (2.8 equivalents) to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by crystallization from a suitable solvent system, such as a mixture of toluene and heptane.
Visualizations
Caption: Experimental workflow for the batch synthesis of this compound.
References
- 1. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. baranlab.org [baranlab.org]
instability of organolithium intermediate in 2,4-Dichloronicotinaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloronicotinaldehyde, with a specific focus on the challenges posed by the unstable organolithium intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via ortho-lithiation?
A1: The principal challenge is the inherent instability of the 3-pyridyllithium intermediate generated from the reaction of 2,4-dichloropyridine with a strong base like Lithium Diisopropylamide (LDA). This intermediate is highly reactive and prone to decomposition, especially at temperatures above -70 °C, which can lead to low yields and the formation of impurities.[1]
Q2: Why are cryogenic temperatures essential for this reaction?
A2: Cryogenic temperatures, typically around -78 °C to -70 °C, are crucial to suppress side reactions and the decomposition of the thermally sensitive 3-lithio-2,4-dichloropyridine intermediate.[1] Even slight temperature increases can lead to a significant reduction in yield and the formation of complex byproduct mixtures.
Q3: What are the common byproducts observed in this synthesis?
A3: Common byproducts can arise from several pathways:
-
Over-reaction with the electrophile: The initially formed aldehyde can react with the remaining lithiated pyridine intermediate to form a secondary alcohol, bis(2,4-dichloropyridin-3-yl)methanol.
-
Nucleophilic attack by the base: If a less hindered or more nucleophilic base like n-butyllithium is used, it can add to the pyridine ring, leading to the formation of butyl-substituted pyridines.
-
Decomposition of the organolithium intermediate: While specific decomposition pathways for 3-lithio-2,4-dichloropyridine are not extensively detailed in the literature, analogous organolithium species can undergo elimination or rearrangement reactions.
-
Reaction with atmospheric components: Moisture and carbon dioxide from the air can quench the organolithium intermediate, leading to the starting material (2,4-dichloropyridine) or the corresponding carboxylic acid, respectively.
Q4: Can alternative bases to LDA be used for this transformation?
A4: While LDA is commonly employed, other strong, non-nucleophilic bases like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could be considered, especially when steric hindrance is a factor in directing the lithiation. However, more nucleophilic organolithiums like n-butyllithium are generally not recommended as they can lead to undesired nucleophilic addition to the pyridine ring.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Strategy |
| Degraded or Inactive LDA | Titrate the LDA solution before use to confirm its molarity. Prepare fresh LDA from n-butyllithium and diisopropylamine if necessary. |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inadequate Temperature Control | Maintain a strict reaction temperature of -78 °C (dry ice/acetone bath). A slight increase in temperature can drastically reduce the yield. |
| Inefficient Quenching | Add the DMF electrophile dropwise at -78 °C to ensure it reacts with the organolithium intermediate as it is added. A rapid, uncontrolled quench can lead to localized warming and side reactions. |
| Premature Quenching | Ensure the lithiation reaction has proceeded to completion before adding the electrophile. This can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation. |
Issue 2: Formation of a Dark-Colored Reaction Mixture
| Possible Cause | Troubleshooting Strategy |
| Decomposition of the Organolithium Intermediate | This is often due to the reaction temperature rising above the optimal range. Improve temperature monitoring and control. Ensure slow, subsurface addition of reagents to dissipate heat effectively. |
| Presence of Oxygen | A leak in the inert atmosphere setup can lead to oxidation. Ensure a positive pressure of argon or nitrogen is maintained throughout the reaction. |
Issue 3: Presence of Significant Amounts of Starting Material (2,4-Dichloropyridine) After Reaction
| Possible Cause | Troubleshooting Strategy |
| Insufficient Amount of LDA | Use a slight excess of LDA (e.g., 1.1 equivalents) to ensure complete deprotonation of the starting material. |
| Premature Quenching by Protic Sources | Ensure the diisopropylamine used to generate LDA is anhydrous. Any residual moisture in the starting materials or solvents will consume the LDA. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2,4-dichloropyridine (1.0 eq.) in anhydrous THF dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Slowly add anhydrous DMF (1.2 eq.) dropwise to the reaction mixture at -78 °C. The addition should be controlled to maintain the temperature below -70 °C. Stir the reaction at -78 °C for an additional hour.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
| Parameter | Condition | Observed Outcome | Reference |
| Temperature | -70 °C | Formation of the desired 3-pyridyllithium intermediate. | [1] |
| > -70 °C | Instability and decomposition of the organolithium intermediate, leading to lower yields. | [1] | |
| Base | LDA | Successful ortho-lithiation at the 3-position. | [1] |
| n-BuLi | Potential for competing nucleophilic addition to the pyridine ring. | ||
| Yield | Kilogram scale batch process | ~70% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: 2,4-Dichloronicotinaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 2,4-Dichloronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the lithiation of 2,4-dichloropyridine with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) to introduce the aldehyde group.[1][2] An alternative, though less detailed in the provided context, is the Vilsmeier-Haack reaction.
Q2: What are the primary challenges encountered during the synthesis of this compound via lithiation?
A2: The primary challenges include the need for cryogenic temperatures (around -70 °C), the instability of the organolithium intermediate, and potentially low yields.[2] These factors can make the reaction sensitive and difficult to scale up.
Q3: What is a potential major by-product in the lithiation reaction using LDA?
A3: A significant by-product can be the result of nucleophilic substitution of one of the chloro groups by the diisopropylamide anion from LDA. Specifically, the attack of diisopropylamine at the C4-position of the pyridine ring can lead to the formation of 2-chloro-4-(diisopropylamino)nicotinaldehyde.
Q4: How can the formation of by-products be minimized?
A4: Minimizing by-product formation can be achieved by precise temperature control, slow and controlled addition of reagents, and ensuring anhydrous conditions. A continuous flow process has been shown to be a superior method for reducing impurities and increasing yield.[2]
Q5: Are there more efficient alternatives to the traditional batch lithiation process?
A5: Yes, a continuous flow process has been developed that offers significant advantages. It allows for better temperature control, shorter reaction times, and has been shown to increase the yield and purity of this compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete lithiation. | Ensure the LDA is freshly prepared or properly stored. Use a slight excess of LDA. Verify the concentration of the n-BuLi used to prepare the LDA. |
| Degradation of the organolithium intermediate. | Maintain a consistently low temperature (≤ -70 °C) throughout the lithiation and quenching steps. Minimize the time between the formation of the organolithium intermediate and quenching with DMF. | |
| Inefficient quenching. | Add DMF slowly to the reaction mixture at a low temperature to control the exotherm. Ensure the DMF is anhydrous. | |
| Presence of 2-chloro-4-(diisopropylamino)nicotinaldehyde by-product | Nucleophilic attack by diisopropylamine. | Maintain a very low reaction temperature to favor lithiation over nucleophilic substitution. Consider using an alternative lithium amide base with greater steric hindrance. The continuous flow process can also minimize this by-product by providing better control over reaction parameters. |
| Incomplete Reaction (Starting Material Remains) | Insufficient amount of lithiating agent. | Use a slight excess (1.1-1.2 equivalents) of LDA to ensure complete consumption of the 2,4-dichloropyridine. |
| Reaction time is too short. | While the lithiation is typically rapid, ensure sufficient time for the reaction to go to completion before quenching. Monitor the reaction by TLC or GC if possible. | |
| Difficult Purification | Presence of multiple by-products. | Optimize the reaction conditions to minimize by-product formation. For purification, column chromatography on silica gel is a common method. The choice of eluent system will be critical for separating the desired product from impurities. |
Quantitative Data
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Batch Process | Continuous Flow Process |
| Yield | ~70% | >85% |
| Purity | Good | High |
| Reaction Temperature | -70 °C | -30 to -20 °C |
| Key Advantage | Established method | Higher yield and purity, better scalability, milder conditions |
Experimental Protocols
1. Batch Synthesis of this compound via Lithiation
-
Reagents and Equipment:
-
2,4-Dichloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (-78 °C, e.g., dry ice/acetone)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.5 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 equiv.) to the diisopropylamine solution and stir for 30 minutes at -78 °C to form LDA.
-
In a separate flask, dissolve 2,4-dichloropyridine (1.0 equiv.) in anhydrous THF.
-
Slowly add the 2,4-dichloropyridine solution to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Quench the reaction by the slow addition of anhydrous DMF (1.2 equiv.).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Continuous Flow Synthesis of this compound
-
Reagents and Equipment:
-
2,4-Dichloropyridine in THF
-
n-Butyllithium in hexanes
-
Diisopropylamine in THF
-
N,N-Dimethylformamide in THF
-
Microreactor or flow chemistry system with multiple pumps and temperature-controlled reactor coils
-
-
Procedure:
-
Set up the flow chemistry system with two T-mixers and two reactor coils.
-
Maintain the first reactor coil at a temperature between -30 °C and 0 °C for the in-situ formation of LDA.
-
Maintain the second reactor coil at a temperature between -30 °C and -20 °C for the lithiation reaction.
-
Pump the solution of n-BuLi and the solution of diisopropylamine through the first T-mixer into the first reactor coil to generate LDA.
-
The resulting LDA solution is then mixed with the solution of 2,4-dichloropyridine at a second T-mixer before entering the second reactor coil.
-
The output from the second reactor is then quenched with the DMF solution.
-
The product stream is collected and worked up in a similar manner to the batch process (aqueous quench, extraction, drying, and purification).
-
Visualizations
Caption: Experimental workflows for batch and continuous flow synthesis.
Caption: Troubleshooting decision tree for minimizing by-products.
References
optimization of reaction conditions for 2,4-Dichloronicotinaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4-Dichloronicotinaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the common lithiation pathway of 2,4-dichloropyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Lithiating Agent: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) may have degraded due to improper storage or handling. 2. Presence of Moisture: Moisture in reagents or glassware will quench the organolithium reagent. 3. Incorrect Temperature: Temperatures rising above the optimal cryogenic conditions (typically -70 °C to -78 °C) can lead to reagent decomposition and side reactions.[1][2] 4. Inefficient Quenching: The formylating agent (e.g., DMF, ethyl formate) was not added effectively or at the correct temperature.[1] | 1. Titrate the n-BuLi solution to determine its exact molarity before use. Use freshly prepared LDA. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Maintain strict temperature control at approximately -70 °C during the addition of the lithiating agent and the subsequent formylation step.[2] 4. Add the formylating agent dropwise while maintaining the low temperature to ensure a controlled reaction.[1] |
| Formation of a Dark-Colored Reaction Mixture | 1. Reaction Temperature Too High: Decomposition of the organolithium reagent or the lithiated intermediate.[1] 2. Presence of Oxygen: An incomplete inert atmosphere can lead to oxidation.[1] | 1. Improve temperature monitoring and control. 2. Ensure a positive pressure of inert gas (e.g., argon or nitrogen) throughout the reaction. Purge all reagents and the reaction vessel thoroughly with inert gas before starting.[1] |
| Formation of Side Products/Impurities | 1. Incomplete Lithiation: Insufficient lithiating agent or reaction time. 2. Side Reactions: The initially formed aldehyde can react with the lithiated pyridine intermediate. | 1. Use a slight excess of an accurately titrated lithiating agent. Ensure efficient mixing and adequate reaction time. 2. Add the formylating agent slowly to the lithiated pyridine solution to ensure it reacts before it can attack the newly formed aldehyde product. Consider using an excess of the formylating agent.[1] |
| Difficult Purification | 1. Presence of Closely Eluting Impurities: Side products with similar polarity to the desired product. 2. Oily Product: Residual solvent or low-melting impurities. | 1. Optimize chromatography conditions (e.g., use a different solvent system, a gradient elution, or a different stationary phase). 2. Ensure the product is thoroughly dried under a high vacuum. Recrystallization may be an alternative purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the lithiation of 2,4-dichloropyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with a suitable electrophile such as N,N-dimethylformamide (DMF) to introduce the aldehyde group.[2] This reaction is conducted under cryogenic conditions, typically around -70 °C, to ensure the stability of the reactive intermediates.[2]
Q2: What are the critical safety precautions to take when working with n-Butyllithium (n-BuLi)?
A2: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[1] It also reacts violently with water. All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.[1] Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and gloves, is mandatory.
Q3: Can continuous flow chemistry be used for this synthesis?
A3: Yes, a continuous flow process offers significant advantages over traditional batch synthesis. It allows for better temperature control and can be operated at higher temperatures (between -30°C and -20°C for the lithiation step) compared to the -70°C required for batch processing.[2] This method has been shown to increase the yield by as much as 17% and deliver a product of very high purity, reducing the need for extensive downstream purification.[2]
Q4: What is the role of the aldehyde group and the chlorine atoms in the reactivity of this compound?
A4: The aldehyde group is electrophilic and can participate in various reactions like nucleophilic addition and condensation reactions (e.g., Knoevenagel condensation).[2] The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, with the C4 position generally being more reactive than the C2 position. The aldehyde group at the C3 position influences the regioselectivity of these substitution reactions.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation of 2,4-Dichloropyridine (Batch Process)
Materials:
-
2,4-Dichloropyridine
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Dissolve 2,4-dichloropyridine in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or n-BuLi dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 3-pyridyllithium intermediate.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Lithiating Agent | Lithium diisopropylamide (LDA) | n-Butyllithium (n-BuLi) or in-situ prepared LDA |
| Lithiation Temperature | Approximately -70 °C[2] | -30°C to -20°C[2] |
| Quenching Agent | Dimethylformamide (DMF)[2] | Dimethylformamide (DMF) |
| Reported Yield Improvement | Baseline | Up to 17% increase[2] |
| Product Purity | Standard | Very high purity[2] |
| Scale | Laboratory scale | Implemented on scales exceeding 200 kg[2] |
Visualizations
Experimental Workflow for Batch Synthesis
References
Technical Support Center: 2,4-Dichloronicotinaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dichloronicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the most common synthetic route: the lithiation of 2,4-dichloropyridine followed by formylation with N,N-dimethylformamide (DMF).
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted 2,4-dichloropyridine.
-
Minimal or no desired product is observed after workup.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Lithiating Agent | Verify the activity of your organolithium reagent (n-BuLi or LDA). Titrate the reagent before use. Old or improperly stored bottles of n-BuLi can degrade. Consider using a fresh bottle. |
| Presence of Moisture or Protic Solvents | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). Moisture will quench the organolithium reagent. |
| Incorrect Reaction Temperature | Maintain cryogenic temperatures during lithiation. For the batch process, the temperature should be maintained at approximately -70 °C to ensure the stability of the 3-pyridyllithium intermediate.[1] Temperatures above this can lead to decomposition. |
| Inefficient Formation of LDA | If preparing LDA in situ from diisopropylamine and n-BuLi, ensure the reaction is complete before adding the 2,4-dichloropyridine. Allow sufficient time for the LDA to form at the appropriate temperature (typically 0 °C to -20 °C). |
| Poor Quality Starting Material | Impurities in the 2,4-dichloropyridine can interfere with the lithiation. Purify the starting material by distillation or recrystallization if its purity is questionable. |
Problem 2: Low Yield with Consumption of Starting Material
Symptoms:
-
TLC or GC-MS shows the consumption of 2,4-dichloropyridine, but the yield of this compound is low.
-
Presence of significant side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Decomposition of the Organolithium Intermediate | The 3-pyridyllithium intermediate is unstable.[1] Ensure the reaction time after lithiation and before the addition of DMF is minimized. In continuous flow processes, residence times are typically kept to 20-30 seconds.[1] |
| Side Reactions of the Organolithium Intermediate | Formation of Dimers: The lithiated intermediate can react with unreacted 2,4-dichloropyridine to form bipyridine derivatives. Ensure slow, controlled addition of the lithiating agent to a cooled solution of the pyridine to maintain a low concentration of the lithiated species. |
| Ineffective Quench with DMF | Ensure DMF is anhydrous. Any moisture in the DMF will quench the organolithium before formylation can occur. Use freshly distilled or commercially available anhydrous DMF. Add the DMF slowly at low temperature to control the exotherm. |
| Product Degradation During Workup | Avoid harsh acidic or basic conditions during workup if possible. While an acidic quench is common, prolonged exposure to strong acids or bases at elevated temperatures can lead to side reactions or degradation of the aldehyde. A quench with a saturated aqueous solution of ammonium chloride is a milder alternative. |
Problem 3: Impure Product
Symptoms:
-
NMR or GC-MS analysis of the crude or purified product shows the presence of significant impurities.
-
Difficulty in purifying the product by chromatography or crystallization.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Unreacted Starting Material | If purification is difficult, consider optimizing the reaction stoichiometry to drive the reaction to completion. A slight excess of the lithiating agent and DMF can be used. |
| Formation of 2,4-Dichloronicotinic Acid | The aldehyde product can be oxidized to the corresponding carboxylic acid, especially if exposed to air for extended periods. Workup and purification should be performed without unnecessary delays. Storing the product under an inert atmosphere is recommended. |
| Formation of (2,4-dichloropyridin-3-yl)methanol | Over-reduction of the aldehyde can occur if reducing agents are inadvertently introduced. Ensure all reagents are free from contaminants. |
| Incomplete Removal of Solvents or Reagents | Ensure thorough removal of solvents under reduced pressure. If impurities from the reaction persist after extraction, optimize the washing steps during workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used method is the lithiation of 2,4-dichloropyridine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with N,N-dimethylformamide (DMF). This reaction is typically performed at cryogenic temperatures (around -70 °C) in a batch process to ensure the stability of the reactive 3-pyridyllithium intermediate.[1]
Q2: My batch synthesis yield is consistently low (around 70%). How can I improve this?
A2: A 70% yield for the batch process is considered moderate due to the instability of the organolithium intermediate.[1] To potentially improve the yield, ensure strictly anhydrous conditions, use freshly titrated n-BuLi for LDA formation, and minimize the time between the lithiation and the DMF quench. For significant improvements in yield and purity (up to 87%), a continuous flow process is recommended. This method allows for better temperature control and shorter residence times for the unstable intermediate, operating at higher temperatures (-30 °C to 0 °C).[1]
Q3: What are the main advantages of a continuous flow process over a batch process for this synthesis?
A3: The main advantages include:
-
Higher Yield and Purity: Continuous flow can increase the isolated yield to 87% with >99.5% purity.[1]
-
Milder Reaction Conditions: The reaction can be run at higher temperatures (-30 °C to -20 °C) compared to the cryogenic conditions (-70 °C) of the batch process.[1]
-
Improved Safety: The small reaction volumes and better heat transfer in flow reactors reduce the risks associated with handling unstable organolithium intermediates on a large scale.
Q4: Are there any alternative synthetic routes to this compound?
A4: Yes, other routes can be explored, although they are less common for this specific product. These can include:
-
Chlorination of a Dihydroxy Precursor: Starting from 2,4-dihydroxynicotinaldehyde, chlorination using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) can be employed. This is a common method for converting hydroxypyridines to chloropyridines.
-
Vilsmeier-Haack Reaction: This reaction can be used to formylate electron-rich aromatic and heterocyclic rings. While less common for this specific transformation, it is a potential alternative.
-
From Nicotinic Acid Derivatives: A multi-step synthesis starting from a substituted nicotinic acid could be devised, involving chlorination and subsequent reduction of the carboxylic acid to an aldehyde.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow Process |
| Starting Material | 2,4-Dichloropyridine | 2,4-Dichloropyridine |
| Lithiating Agent | LDA (in situ from n-BuLi and Diisopropylamine) | LDA (in situ from n-BuLi and Diisopropylamine) |
| Temperature | -70 °C | -30 °C to -20 °C |
| Residence Time | Not applicable (batch) | 20-30 seconds for lithiation |
| Typical Yield | ~70% | 87% |
| Purity | Variable, requires purification | >99.5% |
Experimental Protocols
Detailed Protocol for Batch Synthesis of this compound
This protocol is a representative example for a laboratory-scale batch synthesis.
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to 0 °C. Add diisopropylamine (1.5 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature below 0 °C. Stir the solution for 30 minutes at 0 °C to generate the LDA solution.
-
Lithiation: Cool the LDA solution to -70 °C using a dry ice/acetone bath. To this, slowly add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the reaction mixture at -70 °C for 1 hour.
-
Formylation (Quench): Slowly add anhydrous DMF (2.8 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -65 °C. After the addition is complete, stir the reaction at -70 °C for an additional 30 minutes.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -70 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system like toluene/heptane to afford this compound as a solid.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 2,4-Dichloronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Dichloronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities originate from the synthetic route, typically the lithiation of 2,4-dichloropyridine followed by formylation with dimethylformamide (DMF).[1] Key impurities can include:
-
Unreacted Starting Material: 2,4-dichloropyridine.
-
Oxidation Product: 2,4-Dichloronicotinic acid, formed by the oxidation of the aldehyde group.[1]
-
Side-Reaction Products: Formed from the degradation of the unstable 3-pyridyllithium intermediate, especially in batch processing where reaction times are longer.[1]
-
Residual Solvents: Such as tetrahydrofuran (THF), toluene, or heptane used during the reaction and workup.[1]
Q2: My this compound sample appears to be degrading on the silica gel column. Is this a known issue?
A2: Yes, nitrogen-containing heterocyclic compounds can interact strongly with the acidic surface of standard silica gel, leading to degradation or irreversible adsorption.[2][3] This can manifest as streaking on TLC, low recovery from the column, or the appearance of new, more polar spots in the collected fractions.[3][4] If you suspect degradation, it is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[4][5]
Q3: What is the recommended starting point for developing a column chromatography method for this compound?
A3: A good starting point is to use a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.[2][4] Common solvent systems for similar compounds include gradients of ethyl acetate in hexane or dichloromethane (DCM) in heptane.[6][7] Given the polarity of the aldehyde and the pyridine ring, starting with a low to medium polarity eluent is recommended.
Q4: I am struggling to achieve good crystals during recrystallization. What are the common pitfalls?
A4: Recrystallization challenges often stem from using too much solvent, cooling the solution too quickly, or the presence of significant impurities.[8] If the compound "oils out" instead of crystallizing, it may be due to the solution being supersaturated at a temperature above the compound's melting point or the presence of impurities that depress the melting point.[8] Slow cooling is crucial for forming high-quality crystals.[8][9]
Troubleshooting Guides
Issue 1: Low Yield and/or Purity after Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| Product is stuck on the column; recovery is very low. | Compound Degradation/Adsorption: The compound may be unstable on acidic silica gel.[3][4] | 1. Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v), then equilibrate the column with the mobile phase.[2] 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic C18-functionalized (reversed-phase) silica.[3] |
| Fractions are all mixed; poor separation from impurities. | Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution, or too low, causing band broadening.[2][4] | 1. Optimize the Solvent System: Re-evaluate the solvent system using TLC. Aim for a larger separation between the Rf values of your product and the impurities. 2. Use a Shallow Gradient: Employ a slow, shallow gradient of the polar solvent to improve resolution between closely eluting spots. |
| TLC shows good separation, but the column does not. | Overloading the Column: Too much crude material was loaded for the amount of silica gel used.[2] | 1. Increase Silica-to-Crude Ratio: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 for difficult separations). 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This often results in sharper bands.[2] |
Issue 2: Problems with Recrystallization
| Symptom | Potential Cause | Recommended Solution |
| Compound "Oils Out" (forms liquid droplets instead of crystals). | Solution is too concentrated, or cooling is too rapid: The compound is coming out of solution above its melting point.[8] | 1. Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] 2. Change Solvent System: Try a different solvent or a mixed-solvent system where the compound has slightly higher solubility. |
| No crystals form, even after cooling and scratching. | Solution is too dilute, or the wrong solvent was used: The compound remains soluble even at low temperatures. | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent and re-cool.[8] 2. Induce Crystallization: Add a seed crystal from a previous successful crystallization, if available. 3. Use an Anti-Solvent: If using a soluble solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity persists, then heat to clarify and cool slowly. |
| Poor recovery; very low yield of crystals. | Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[8] | 1. Concentrate the Mother Liquor: Recover the filtrate and reduce its volume to obtain a second crop of crystals.[8] 2. Optimize Solvent Volume: In future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Neutralized Silica)
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Add triethylamine (Et3N) to constitute ~1% of the total solvent volume. Stir for 15 minutes.
-
Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The rate of increase should be slow to ensure good separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization from a Toluene/Heptane Mixture
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. Ensure the solution is heated gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add heptane (the anti-solvent) to the hot toluene solution until a slight cloudiness (turbidity) appears and persists. Add a drop or two of hot toluene to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Visualizations
References
- 1. This compound|CAS 134031-24-6|Research Chemical [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
Technical Support Center: Synthesis of 2,4-Dichloronicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the ortho-lithiation of 2,4-dichloropyridine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1] This is followed by quenching the resulting 3-pyridyllithium intermediate with an electrophile such as N,N-dimethylformamide (DMF) to introduce the aldehyde group.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Lithiation: Insufficient LDA or reaction time can lead to a significant amount of unreacted 2,4-dichloropyridine remaining.
-
Instability of the Organolithium Intermediate: The 3-pyridyllithium intermediate is unstable, especially at temperatures above the recommended cryogenic conditions (-70 °C).[1] Decomposition of this intermediate before the addition of DMF will reduce the yield.
-
Side Reactions with the Electrophile: The highly reactive organolithium intermediate can participate in side reactions with DMF, leading to the formation of byproducts instead of the desired aldehyde.
-
Moisture in the Reaction: Organolithium reagents are extremely sensitive to moisture. Any water present in the solvents or on the glassware will quench the LDA and the lithiated intermediate, thereby lowering the yield.
Q3: I've observed an unknown impurity in my crude product. What could it be?
A3: While specific side products are not extensively documented in readily available literature, potential impurities could include:
-
Unreacted 2,4-dichloropyridine: This is a common impurity if the lithiation step is incomplete.
-
Over-reaction or side-reaction products with DMF: The quenching step can sometimes lead to the formation of more complex structures.
-
Isomeric byproducts: Although lithiation is generally directed to the C3 position, minor amounts of other lithiated isomers could potentially form and react.
-
Degradation products: The instability of the intermediate could lead to various decomposition byproducts.
Q4: Are there alternative synthesis methods that might offer better yields or milder conditions?
A4: Yes, a continuous flow process has been developed for the synthesis of this compound. This method offers significant advantages over the traditional batch process, including:
-
Higher Yields: Continuous flow can improve reaction efficiency and minimize byproduct formation.
-
Milder Reaction Temperatures: The lithiation can be conducted at a more manageable -30°C to -20°C, as opposed to the -70°C required for the batch process.
-
Improved Safety and Stability: The short residence time in the reactor minimizes the decomposition of the unstable organolithium intermediate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Ineffective lithiation | - Ensure all glassware is rigorously dried to remove any traces of moisture.- Use freshly prepared or titrated LDA solution.- Verify the quality and purity of the 2,4-dichloropyridine starting material.- Maintain strict cryogenic temperatures (-70 °C or below) during the lithiation step. |
| Presence of significant starting material in the product | Incomplete reaction | - Increase the equivalents of LDA used.- Extend the reaction time for the lithiation step.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of a complex mixture of byproducts | Side reactions or decomposition | - Add the DMF quencher slowly at a low temperature to control the exotherm.- Consider using an alternative electrophile if DMF-related side reactions are suspected.- For improved control and yield, explore the possibility of transitioning to a continuous flow setup. |
| Product is discolored (e.g., brown or yellow) | Impurities | - Purify the crude product using column chromatography on silica gel.- Recrystallization from a suitable solvent system can also be effective for removing certain impurities. |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound. Note that detailed quantitative data on side reactions are not widely available in the public domain.
| Synthesis Method | Yield of this compound | Key Side Products/Impurities |
| Batch Process (LDA/DMF) | ~70% (on a kilogram scale)[1] | Unreacted 2,4-dichloropyridine, potential DMF-adducts and degradation products. |
| Continuous Flow Process | Higher than batch, with high purity | Reduced levels of byproducts due to better control over reaction parameters. |
Experimental Protocol: Batch Synthesis of this compound
Materials:
-
2,4-Dichloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA Solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi in hexanes (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 30 minutes to generate the LDA solution.
-
Lithiation of 2,4-Dichloropyridine: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the 2,4-dichloropyridine solution, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Quenching with DMF: Slowly add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The addition should be controlled to prevent a significant temperature increase. After the addition is complete, stir the reaction at -78 °C for another hour.
-
Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions during synthesis.
References
Technical Support Center: Synthesis of 2,4-Dichloronicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,4-dichloronicotinaldehyde. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete lithiation: Insufficiently dried glassware or solvent, impure reagents (2,4-dichloropyridine, n-BuLi, diisopropylamine), or incorrect temperature. | - Ensure all glassware is rigorously dried under vacuum or in an oven. - Use freshly distilled and anhydrous solvents (e.g., THF). - Titrate n-BuLi solution to determine its exact concentration before use. - Maintain the reaction temperature at or below -70 °C during the addition of n-BuLi and 2,4-dichloropyridine for the batch process.[1][2] |
| Degradation of the organolithium intermediate: The 3-pyridyllithium intermediate is unstable at higher temperatures.[2] | - Maintain strict temperature control throughout the reaction. - Proceed with the addition of the electrophile (DMF) immediately after the formation of the organolithium intermediate. | |
| Inefficient quenching: Impure DMF or slow addition of the quenching agent. | - Use anhydrous DMF. - Add DMF dropwise at a controlled rate while maintaining the low temperature. | |
| Formation of Multiple Products (Impurities) | Side reactions: The presence of moisture or oxygen can lead to the formation of byproducts. | - Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. - Degas solvents prior to use. |
| Formation of regioisomers: In subsequent reactions using this compound, the stoichiometry of reactants can influence the formation of regioisomers.[1] | - Carefully control the stoichiometry of the coupling partners. Reducing the equivalents of this compound has been shown to decrease the formation of certain regioisomers in subsequent C-N coupling reactions.[1] | |
| Reaction Stalls or is Sluggish | Poor reagent quality: Deactivated n-BuLi or wet diisopropylamine. | - Use a fresh, properly stored bottle of n-BuLi. - Distill diisopropylamine before use. |
| Inadequate mixing: Inefficient stirring in a large-scale reaction. | - Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. | |
| Dark Reaction Color | Presence of impurities: Trace impurities in the starting materials or solvent can lead to discoloration. | - Purify starting materials if necessary. - While a color change is expected, a very dark or black solution may indicate significant decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the lithiation of 2,4-dichloropyridine with lithium diisopropylamide (LDA) at low temperatures, followed by formylation with N,N-dimethylformamide (DMF).[1][2]
Q2: Why are cryogenic temperatures required for the batch synthesis?
A2: Cryogenic temperatures, typically around -70 °C, are necessary to ensure the stability of the highly reactive 3-pyridyllithium intermediate that is formed during the lithiation step.[2] At higher temperatures, this intermediate is prone to decomposition, which leads to lower yields.
Q3: Are there alternatives to the cryogenic batch process?
A3: Yes, a continuous flow process has been developed.[1][2] This method allows the reaction to be carried out at higher temperatures (between -30 °C and 0 °C) with a much shorter residence time.[2] The continuous process offers improved yield and is more amenable to large-scale production.[1][2]
Q4: What are the key safety precautions for this synthesis?
A4: The reagents used in this synthesis are hazardous. n-Butyllithium is highly pyrophoric and reacts violently with water. Lithium diisopropylamide is a strong, corrosive base. The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Q5: How can the product be purified?
A5: After quenching the reaction with an aqueous solution (e.g., aqueous KH2PO4), the crude product is typically extracted with an organic solvent.[1] Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Batch Synthesis of this compound
This protocol details the batch synthesis via lithiation of 2,4-dichloropyridine.
Materials:
-
2,4-Dichloropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Aqueous potassium dihydrogen phosphate (KH2PO4) solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven and cool under an inert atmosphere.
-
LDA Formation: In the reaction flask, dissolve diisopropylamine (1.5 equivalents) in anhydrous THF. Cool the solution to -70 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.1 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature does not rise above -65 °C. Stir the resulting lithium diisopropylamide (LDA) solution at this temperature for 30 minutes.
-
Lithiation: Dissolve 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF in a separate dry flask. Add this solution dropwise to the LDA solution at -70 °C. The rate of addition should be controlled to maintain the reaction temperature. Stir the mixture for 1-2 hours at -70 °C to ensure complete formation of the 3-pyridyllithium intermediate.[1][2]
-
Formylation (Quenching): Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -70 °C. A color change is typically observed. Stir the reaction at this temperature for an additional hour.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an aqueous solution of KH2PO4.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway
Caption: Chemical synthesis pathway of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
impact of temperature on 2,4-Dichloronicotinaldehyde synthesis stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2,4-Dichloronicotinaldehyde, with a specific focus on the impact of temperature on its stability and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly those related to temperature control.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Yield | Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow or stalled reaction, or too warm, causing the degradation of the unstable 3-pyridyllithium intermediate.[1][2] | - Batch Synthesis: Strictly maintain the temperature at or below -70 °C during the lithiation step. Use a dry ice/acetone bath to ensure consistent cryogenic conditions.[1][2] - Continuous Flow Synthesis: Optimize the temperature within the -30 °C to -20 °C range. Ensure the heat transfer efficiency of the flow reactor is adequate.[2] - Monitoring: Use an internal thermometer to accurately monitor the reaction temperature.[3] |
| Presence of Moisture or Oxygen: The lithiation reaction is highly sensitive to atmospheric moisture and oxygen, which can quench the organolithium intermediate. | - Ensure all glassware is flame-dried or oven-dried immediately before use. - Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). - Use anhydrous solvents. | |
| Formation of Significant Byproducts | Elevated Temperature: Even brief increases in temperature above the optimal range can lead to the decomposition of the 3-pyridyllithium intermediate, resulting in the formation of unwanted byproducts.[4][5] | - Slow Reagent Addition: Add the organolithium reagent (e.g., LDA or n-BuLi) and the electrophile (e.g., DMF) dropwise and slowly to control the exothermic nature of the reaction and prevent localized heating.[1][3] - Efficient Cooling: Ensure the cooling bath has sufficient capacity to dissipate the heat generated during the reaction.[3] |
| Over-addition of Lithiating Agent: An excess of the lithiating agent can lead to multiple lithiations on the pyridine ring or side reactions. | - Add the lithiating agent dropwise and use a slight molar excess (e.g., 1.05 equivalents).[1] | |
| Inconsistent Results Between Batches | Inaccurate Temperature Monitoring: The external temperature of the cooling bath may not accurately reflect the internal reaction temperature.[3] | - Always use a calibrated internal thermometer or probe placed directly within the reaction mixture for precise temperature control.[3] |
| Variable Reagent Quality: The concentration and purity of the organolithium reagent can affect the reaction outcome. | - Titrate the organolithium reagent before use to determine its exact concentration. - Store organolithium reagents properly under an inert atmosphere to prevent degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: Temperature control is paramount due to the instability of the key reaction intermediate, 3-pyridyllithium, which is formed during the lithiation of 2,4-dichloropyridine.[2] This organolithium compound is highly reactive and prone to decomposition at elevated temperatures. Maintaining cryogenic temperatures (around -70 °C in batch synthesis) is essential to ensure its stability and maximize the yield of the desired product.[1][2]
Q2: What are the optimal temperature ranges for batch versus continuous flow synthesis?
A2: The optimal temperature ranges differ significantly between the two methods. For conventional batch synthesis, a temperature of approximately -70 °C is required to maintain the stability of the reactive intermediates.[2] In contrast, continuous flow synthesis can be successfully performed at much milder temperatures, typically ranging from -30 °C to -20 °C.[2] This is due to the superior heat transfer efficiency of flow reactors.[2]
Q3: What are the likely byproducts if the reaction temperature is not properly controlled?
A3: If the temperature rises above the optimal range, the 3-pyridyllithium intermediate can decompose, leading to the formation of various byproducts. While specific byproducts for this exact reaction are not extensively documented in the provided search results, analogous reactions suggest that higher temperatures can lead to a decrease in selectivity and the formation of unwanted isomers or degradation products.[1][4]
Q4: Can I use a different cooling method instead of a dry ice/acetone bath for batch synthesis?
A4: While a dry ice/acetone bath is commonly recommended for achieving and maintaining temperatures around -78 °C, other cryogenic cooling systems can be used.[1] The critical factor is the ability to consistently hold the reaction temperature at or below -70 °C. It is essential to monitor the internal reaction temperature closely, regardless of the cooling method employed.[3]
Q5: How does the stability of the final product, this compound, vary with temperature?
A5: The provided search results focus primarily on the temperature sensitivity of the synthesis process and the instability of the reaction intermediates rather than the thermal stability of the final purified product. Generally, aldehydes can be susceptible to oxidation and other degradation pathways at elevated temperatures over extended periods. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Data Presentation
Table 1: Comparison of Reaction Temperatures for this compound Synthesis Methods
| Synthesis Method | Typical Lithiation Temperature | Key Considerations |
| Conventional Batch Synthesis | ~ -70 °C[2] | Requires a cryogenic cooling bath; highly sensitive to temperature fluctuations.[1][2] |
| Continuous Flow Synthesis | -30 °C to -20 °C[2] | Enhanced heat transfer allows for higher temperatures; offers better control and safety.[2] |
Experimental Protocols
Note: The following protocol is based on a well-established procedure for a structurally similar compound, 2,4,6-Trichloronicotinaldehyde, and has been adapted for the synthesis of this compound.[1] Researchers should optimize conditions for their specific setup.
Protocol 1: Batch Synthesis of this compound
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a nitrogen/argon inlet, add 2,4-dichloropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the lithiating agent (e.g., LDA, ~1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Slowly add anhydrous DMF (1.1 eq) dropwise, again maintaining the temperature at or below -70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the batch synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 134031-24-6|Research Chemical [benchchem.com]
- 3. acs.org [acs.org]
- 4. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
comparing 2,4-Dichloronicotinaldehyde with 2,4-dichlorobenzaldehyde
An Objective Comparison of 2,4-Dichloronicotinaldehyde and 2,4-Dichlorobenzaldehyde for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of available reagents, halogenated aromatic aldehydes serve as versatile scaffolds. This guide provides a detailed, data-driven comparison of two such compounds: this compound and 2,4-dichlorobenzaldehyde. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection and application of these key intermediates.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and biological assays. The following table summarizes the key properties of this compound and 2,4-dichlorobenzaldehyde.
| Property | This compound | 2,4-Dichlorobenzaldehyde |
| Molecular Formula | C₆H₃Cl₂NO | C₇H₄Cl₂O |
| Molecular Weight | 176.00 g/mol [1] | 175.01 g/mol [2] |
| Melting Point | 72-75 °C[1] | 69-73 °C |
| Boiling Point | 261.8 °C at 760 mmHg[1] | 233 °C at 760 mmHg[2][3] |
| Appearance | Solid | White crystalline solid or off-white chunky solid[2] |
| Solubility | Data not readily available | Insoluble in water.[2] Soluble in organic solvents like ligroin.[3] |
| CAS Number | 134031-24-6[1] | 874-42-0[2] |
Structural and Reactivity Comparison
The primary structural difference between this compound and 2,4-dichlorobenzaldehyde is the nature of the aromatic ring: a pyridine ring in the former and a benzene ring in the latter. This distinction has profound implications for their chemical reactivity.
This compound: The presence of the nitrogen atom in the pyridine ring renders it electron-deficient. This electronic property, compounded by the electron-withdrawing effects of the two chlorine atoms, significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This makes this compound a highly versatile precursor for the synthesis of a wide array of substituted pyridine derivatives, which are common motifs in pharmaceuticals. The aldehyde group also exhibits typical reactivity, such as condensation and oxidation reactions.
2,4-Dichlorobenzaldehyde: In contrast, the benzene ring of 2,4-dichlorobenzaldehyde is less activated towards nucleophilic substitution. The reactivity of this molecule is primarily centered on the aldehyde functional group. It readily undergoes reactions such as the formation of Schiff bases, Wittig reactions, and oxidation to the corresponding carboxylic acid. The chlorine substituents on the benzene ring primarily influence the electronic properties of the aldehyde and the overall lipophilicity of the molecule. It is incompatible with strong oxidizers and strong bases.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these compounds in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the lithiation of 2,4-dichloropyridine followed by formylation.[4]
Materials:
-
2,4-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Diatomaceous earth
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -30 to 0 °C.
-
n-Butyllithium in hexanes is added dropwise to the cooled solution to generate lithium diisopropylamide (LDA) in situ.
-
This LDA solution and a solution of 2,4-dichloropyridine in anhydrous THF are then pumped through a static mixer into a tubular reactor maintained at a low temperature.
-
The resulting solution of the lithiated intermediate is then mixed with a solution of N,N-dimethylformamide in anhydrous THF in another tubular reactor.
-
The reaction mixture is then quenched by adding it to a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with hexanes.
-
The combined organic layers are filtered through a pad of diatomaceous earth and concentrated under reduced pressure to yield this compound.
Synthesis of 2,4-Dichlorobenzaldehyde
One established method for the synthesis of 2,4-dichlorobenzaldehyde is from 2,4-dichlorobenzal chloride.[3]
Materials:
-
2,4-Dichlorobenzal chloride
-
Concentrated sulfuric acid
-
Ice
-
Ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Ligroin
Procedure:
-
2,4-dichlorobenzal chloride is stirred with eight times its weight of concentrated sulfuric acid in a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube.
-
Nitrogen is passed through the mixture while a vacuum is applied.
-
The mixture is heated to 90-110 °C, during which a vigorous evolution of hydrogen chloride occurs.
-
After 1-2 hours, the reaction mixture is poured onto ice.
-
The resulting mixture is extracted several times with ether.
-
The combined ethereal extracts are neutralized with sodium bicarbonate solution, washed with water, and dried over magnesium sulfate.
-
The ether is evaporated, and the residue is purified by vacuum distillation or recrystallization from ligroin to yield 2,4-dichlorobenzaldehyde.[3]
Another method involves the Vilsmeier reaction using diacetylmethane, DMF, and phosphorus oxychloride.[5]
Visualizing Synthetic Pathways and Applications
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways for both compounds and a conceptual workflow for their application in the synthesis of biologically active molecules.
Caption: Synthetic pathway for this compound.
Caption: Synthetic pathways for 2,4-dichlorobenzaldehyde.
While direct evidence for the modulation of specific signaling pathways by these aldehydes is limited in the searched literature, their utility as precursors for biologically active molecules is well-established. The following diagram illustrates a logical workflow of how these compounds are employed in the synthesis of potential therapeutic agents that can interact with biological pathways.
References
The Promising Biological Potential of 2,4-Dichloronicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activities of derivatives synthesized specifically from 2,4-Dichloronicotinaldehyde remains limited in publicly accessible literature, the structural alerts within this starting material—a chlorinated pyridine ring and a reactive aldehyde group—suggest a rich potential for the generation of a diverse library of bioactive compounds. By examining structurally analogous compounds, particularly Schiff bases, chalcones, and thiosemicarbazones derived from other substituted aldehydes, we can infer and guide future research into the therapeutic promise of this compound derivatives. This guide provides a comparative overview of the demonstrated biological activities of these related compound classes, along with detailed experimental protocols and a conceptual framework for their potential mechanisms of action.
I. Comparative Biological Activities of Analogous Derivatives
The primary routes for derivatizing this compound involve the condensation of its aldehyde group with various nucleophiles to form Schiff bases, chalcones, and thiosemicarbazones. These classes of compounds have consistently demonstrated significant anticancer and antimicrobial properties.
Anticancer Activity
Chalcones and Schiff bases are well-documented as potent anticancer agents, often exhibiting low micromolar to nanomolar efficacy against a range of cancer cell lines.[1][2][3][4][5] Their mechanisms of action are frequently linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Chalcone and Schiff Base Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Triple-Negative Breast Cancer (TNBC) | 3.94–9.22 | [5] |
| Chalcone | 2′-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.76-40.83 | [5] |
| Chalcone | Thiazole-containing chalcone | Drug-resistant cancer cell lines | 2.72–41.04 | [5] |
| Chalcone | Vanillin-based chalcone analogue | Colon Adenocarcinoma (HCT-116) | 6.85 ± 0.71 µg/mL | [3] |
| Chalcone | Diaryl ether chalcone | Breast (MCF-7), Liver (HepG2), Colon (HCT-116) | 3.44 ± 0.19, 4.64 ± 0.23, 6.31 ± 0.27 | [3] |
| Schiff Base | Bis indole-based Schiff base | S. aureus, E. coli | - | [6] |
| Schiff Base | Pyridine-derived Schiff base complex | Breast Cancer (MCF-7) | IC50 < 0.1 mM | [7] |
Antimicrobial Activity
Schiff bases and thiosemicarbazones are prominent classes of compounds investigated for their antimicrobial effects against a spectrum of bacterial and fungal pathogens.[6][7][8] The imine or azomethine group is a critical pharmacophore in these molecules.
Table 2: Comparative Antimicrobial Activity of Schiff Base and Thiosemicarbazone Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff Base | Pyridine-derived Schiff base | Micrococcus luteus | 25 | [7] |
| Schiff Base | Pyridine-derived Schiff base | Staphylococcus aureus | 12.5 | [7] |
| Schiff Base | Pyridine-derived Schiff base | Aspergillus niger | 12.5 | [7] |
| Thiosemicarbazone | Pyridine-2-carboxaldehyde thiosemicarbazone derivative | - | - | [9] |
| Schiff Base Complex | Cu(II) complex of a cellulose-based Schiff base | Escherichia coli, Staphylococcus aureus | - | [6] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of analogous compounds, which can be adapted for testing derivatives of this compound.
Synthesis of Schiff Base Derivatives
-
General Procedure: An equimolar mixture of the aldehyde (e.g., this compound) and a primary amine is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid is added, and the reaction mixture is refluxed for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure Schiff base.[6][10]
Synthesis of Chalcone Derivatives
-
Claisen-Schmidt Condensation: An equimolar amount of the aldehyde (e.g., this compound) and a substituted acetophenone are dissolved in ethanol. To this solution, an aqueous solution of a base, typically potassium hydroxide or sodium hydroxide, is added dropwise at room temperature with constant stirring. The reaction mixture is stirred for 24-48 hours. The resulting solid is filtered, washed with water until the filtrate is neutral, and then recrystallized from a suitable solvent like ethanol to afford the pure chalcone.[1][3]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1 × 10⁸ CFU/mL for bacteria).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]
III. Visualization of a Potential Signaling Pathway
Many anticancer chalcones and Schiff bases exert their effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis. The MAPK/ERK pathway is a common target.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound derivatives.
Conclusion
The versatile scaffold of this compound presents a promising starting point for the development of novel therapeutic agents. Based on the robust biological activities of analogous Schiff bases, chalcones, and thiosemicarbazones, it is highly probable that derivatives of this compound will exhibit significant anticancer and antimicrobial properties. The experimental protocols and conceptual framework provided in this guide are intended to facilitate and inspire further research into this untapped area of medicinal chemistry. The synthesis and rigorous biological evaluation of a focused library of this compound derivatives are warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmrsti.com [ijmrsti.com]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. internationalpolicybrief.org [internationalpolicybrief.org]
structure-activity relationship of 2,4-Dichloronicotinaldehyde analogs
Lack of Direct Research on 2,4-Dichloronicotinaldehyde Analogs
Extensive literature searches did not yield specific studies on the structure-activity relationship (SAR) of this compound analogs. Research on this particular scaffold appears to be limited or not publicly available. However, to fulfill the request for a comparative guide on a related structure, this report focuses on a well-studied class of substituted pyridine aldehyde derivatives: Pyridine-2-carboxaldehyde Thiosemicarbazones . These compounds have been investigated for their potential as anticancer agents, and their SAR provides valuable insights into how substitutions on a pyridine aldehyde core can influence biological activity.
Comparative Analysis of Pyridine-2-carboxaldehyde Thiosemicarbazone Analogs
This guide provides a comparative analysis of substituted pyridine-2-carboxaldehyde thiosemicarbazone analogs, focusing on their activity as inhibitors of ribonucleotide reductase and their in vivo antineoplastic effects against L1210 leukemia.
Data Presentation: Inhibition of CDP Reductase and Antineoplastic Activity
The following table summarizes the biological activity of various amino-substituted pyridine-2-carboxaldehyde thiosemicarbazone analogs. The data is compiled from studies evaluating their efficacy as anticancer agents.
| Compound ID | Substitution on Pyridine Ring | CDP Reductase IC50 (µM) | In Vivo Antineoplastic Activity (% T/C) |
| 1 | 3-amino | - | 246 |
| 2 | 3-amino-4-methyl | - | 255 |
| 3 | 5-methylamino | 1.3 | 223 |
| 4 | 5-ethylamino | 1.0 | 204 |
| 5 | 5-allylamino | 1.4 | 215 |
Note: A higher % T/C value indicates greater antitumor activity. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data is sourced from published research on L1210 leukemia models.[1][2]
From the presented data, several structure-activity relationships can be inferred:
-
Position of the Amino Group: The 3-amino substituted analogs (Compounds 1 and 2) demonstrate potent in vivo antineoplastic activity.
-
Effect of Alkylation on the 5-amino Group: Small alkyl substitutions on the 5-amino group (Compounds 3, 4, and 5) result in potent inhibition of ribonucleotide reductase, with IC50 values in the low micromolar range.[1]
-
Impact of a 4-methyl Group: The addition of a methyl group at the 4-position in the 3-amino analog (Compound 2 vs. 1) appears to slightly enhance the in vivo antineoplastic activity.[2]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the presented findings.
Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazone Analogs
The general synthetic route involves a multi-step process:
-
Oxidation: The corresponding substituted picoline (methylpyridine) is oxidized using selenium dioxide to yield the pyridine-2-carboxaldehyde.[1][2]
-
Protection (if necessary): In some cases, the aldehyde is converted to a cyclic ethylene acetal for stability during subsequent reactions.[1]
-
Reduction of Nitro Groups: If starting with nitro-substituted pyridines, the nitro groups are reduced to amino groups via catalytic hydrogenation.[2]
-
Condensation: The final step involves the condensation of the substituted pyridine-2-carboxaldehyde (or its deprotected acetal) with thiosemicarbazide to form the desired thiosemicarbazone.[1][2]
CDP Reductase Activity Assay
The inhibitory activity of the synthesized compounds against ribonucleotide reductase (specifically CDP reductase) is a key measure of their mechanism of action. The assay typically involves:
-
Enzyme Preparation: A partially purified enzyme extract is obtained from a suitable biological source, such as L1210 leukemia cells.
-
Assay Mixture: The reaction mixture contains the enzyme, a radiolabeled substrate (e.g., [¹⁴C]CDP), a reducing agent (e.g., dithiothreitol), and a phosphate donor (ATP).
-
Incubation: The compounds to be tested are added to the assay mixture at various concentrations and incubated with the enzyme.
-
Quantification: The conversion of the radiolabeled substrate to its product (dCDP) is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
In Vivo Antineoplastic Activity (L1210 Leukemia Model)
The in vivo efficacy of the compounds is assessed using a murine leukemia model:
-
Tumor Implantation: Mice are inoculated with L1210 leukemia cells.
-
Drug Administration: The synthesized compounds are administered to the mice, typically intraperitoneally, at specified doses for a set number of consecutive days.[1][2]
-
Evaluation of Efficacy: The primary endpoint is the mean survival time of the treated mice compared to a control group. The results are often expressed as the percentage of treated/control (% T/C) survival time. A % T/C value greater than 125 is generally considered to indicate significant antitumor activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Role of Ribonucleotide Reductase in DNA Synthesis and its Inhibition.
Experimental Workflow Diagram
Caption: General Workflow for Synthesis and Evaluation of Analogs.
References
A Comparative Guide: Batch vs. Continuous Flow Synthesis of 2,4-Dichloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-Dichloronicotinaldehyde, a critical intermediate in the development of various pharmaceutical compounds, has traditionally been accomplished through batch processing. However, recent advancements in continuous flow chemistry present a compelling alternative. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.
At a Glance: Batch vs. Continuous Flow
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Yield | 70% (kilogram scale)[1] | 87% (>200 kg scale)[1] |
| Purity | Not explicitly stated | >99.5%[1] |
| Reaction Temperature | -70 °C[1][2] | -30 to -20 °C[1][2] |
| Reaction Time | Not explicitly stated | 20-30 seconds residence time per reactor[1] |
| Key Challenges | Cryogenic conditions, unstable organolithium intermediate, relatively low yield.[1] | Requires specialized equipment. |
| Scalability | Kilogram scale demonstrated.[1] | Successfully scaled to >200 kg.[1] |
The Synthetic Landscape: A Tale of Two Methodologies
The core of both synthetic routes lies in the lithiation of 2,4-dichloropyridine to form a reactive 3-pyridyllithium intermediate, which is then quenched with dimethylformamide (DMF) to yield the desired aldehyde.[1][2] The fundamental difference, however, lies in the execution of this chemical transformation.
Conventional Batch Synthesis
The established batch process is characterized by its reliance on cryogenic temperatures to maintain the stability of the highly reactive organolithium intermediate.[1][2] This approach, while effective, presents significant challenges in terms of energy consumption and scalability due to the need for large-volume, low-temperature reactors. The reported yield of 70% at the kilogram scale is respectable but leaves room for improvement.[1]
Modern Continuous Flow Synthesis
Continuous flow synthesis offers a paradigm shift. By utilizing a series of interconnected tubular reactors, reagents are continuously pumped, mixed, and reacted in a precisely controlled environment.[2] This methodology allows for significantly better heat and mass transfer, enabling the reaction to be conducted at much higher temperatures (-30 to -20 °C) without compromising the stability of the intermediate.[1][2] The result is a more efficient and higher-yielding process, achieving an impressive 87% yield and over 99.5% purity at a scale exceeding 200 kg.[1] The short residence times, on the order of seconds, also contribute to a significantly higher throughput compared to batch processing.[1]
Experimental Protocols
Batch Synthesis of this compound
A solution of 2,4-dichloropyridine is treated with lithium diisopropylamide (LDA) at a temperature of -70 °C. This reaction generates the corresponding 3-pyridyllithium intermediate. The intermediate is then quenched with dimethylformamide (DMF) to produce this compound. The product is subsequently isolated to achieve a 70% yield at a kilogram scale.[1]
Continuous Flow Synthesis of this compound
A solution of n-butyllithium (2.5 M in hexane) and a solution of diisopropylamine in tetrahydrofuran (THF) are pumped into a tubular reactor to prepare the LDA solution in-situ with a residence time of 20-30 seconds at a temperature between -30 and 0 °C. This LDA solution is then mixed with a solution of 2,4-dichloropyridine in THF in a second tubular reactor with a residence time of 20-30 seconds at -30 to -20 °C for the lithiation reaction. The resulting 3-pyridyllithium solution and DMF are then flowed into a third tubular reactor with a similar residence time and temperature. The final product is obtained after quenching in aqueous HCl and is isolated in 87% yield with a purity of >99.5% on a scale greater than 200 kg.[1]
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both batch and continuous flow synthesis.
Caption: Batch Synthesis Workflow.
Caption: Continuous Flow Synthesis Workflow.
Logical Comparison: Key Differentiators
The following diagram highlights the core distinctions between the two synthetic strategies.
Caption: Batch vs. Continuous Flow Comparison.
References
A Comparative Guide to Purity Validation of 2,4-Dichloronicotinaldehyde by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2,4-Dichloronicotinaldehyde, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents supporting experimental data, detailed methodologies, and a comparative analysis of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase, with mass-based detection. | Quantitative determination based on the integrated signal of specific nuclei. |
| Primary Application | Routine purity testing, quantification of non-volatile and thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte. |
| Sample Derivatization | Generally not required. | May be required for polar or non-volatile analytes to improve volatility and thermal stability. | Not required. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.005% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Throughput | High | Medium to High | Low to Medium |
| Complexity | Moderate | High | High |
Potential Impurities in this compound
The primary route for the synthesis of this compound involves the lithiation of 2,4-dichloropyridine followed by formylation.[1] Potential impurities can arise from unreacted starting materials, side reactions, or degradation.
| Impurity | Chemical Name | Origin | Recommended Analytical Method |
| Impurity A | 2,4-Dichloropyridine | Unreacted starting material | GC-MS, HPLC |
| Impurity B | 2,4-Dichloronicotinic acid | Oxidation of the aldehyde | HPLC |
| Impurity C | Isomeric Dichloronicotinaldehydes | Side reactions during synthesis | HPLC, GC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed method is based on established protocols for the analysis of dichloropyridine derivatives and aromatic aldehydes.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-15 min: 30% to 70% A
-
15-20 min: 70% A
-
20-22 min: 70% to 30% A
-
22-25 min: 30% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Acetonitrile to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (initial conditions) to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed to enhance the volatility and sensitivity for the aldehyde.[2][3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 30-m fused silica capillary column (e.g., TG-5MS, 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation (with derivatization):
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
To 100 µL of the sample solution, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and inject it into the GC-MS.
-
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte itself.[4][5][6][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A high-purity certified reference material with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters:
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the purity validation of this compound.
References
- 1. This compound|CAS 134031-24-6|Research Chemical [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Thermometric determination of aromatic aldehydes - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 2,4-Dichloronicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of 2,4-Dichloronicotinaldehyde, a key intermediate in pharmaceutical synthesis. By presenting expected data alongside experimental data for a closely related analogue, 2,4-Dichlorobenzaldehyde, this document serves as a practical resource for the unambiguous identification and characterization of this compound.
Executive Summary
The structural elucidation of synthetic intermediates is a critical step in drug discovery and development. This guide outlines the application of four key spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of this compound. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and compares it with experimental data for the structural analogue, 2,4-Dichlorobenzaldehyde. This comparative approach provides a robust framework for researchers to interpret their own experimental findings.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, alongside experimental data for 2,4-Dichlorobenzaldehyde for comparative analysis.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 2,4-Dichlorobenzaldehyde (Experimental) |
| Aldehyde Proton (-CHO) | ~10.4 ppm (singlet) | 10.39 ppm (singlet)[1] |
| Aromatic Proton (H-5) | ~8.6 ppm (doublet, J ≈ 5 Hz) | 7.85 ppm (doublet, J = 8.2 Hz)[1] |
| Aromatic Proton (H-6) | ~7.5 ppm (doublet, J ≈ 5 Hz) | 7.45 ppm (doublet of doublets, J = 8.2, 2.0 Hz)[1] |
| Aromatic Proton (H-3) | - | 7.36 ppm (doublet, J = 2.0 Hz)[1] |
Note: The chemical shifts for this compound are predicted based on the influence of the nitrogen atom and chloro-substituents in the pyridine ring.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 2,4-Dichlorobenzaldehyde (Experimental) |
| Aldehyde Carbonyl (C=O) | ~188 ppm | ~189 ppm |
| C-2 (C-Cl) | ~152 ppm | ~138 ppm |
| C-4 (C-Cl) | ~145 ppm | ~140 ppm |
| C-3 (C-CHO) | ~135 ppm | ~134 ppm |
| C-5 | ~125 ppm | ~130 ppm |
| C-6 | ~155 ppm | ~128 ppm |
| C-1 | - | ~132 ppm |
Note: Predicted shifts for this compound account for the electronic effects of the heteroatom and substituents on the pyridine ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Expected) | 2,4-Dichlorobenzaldehyde (Experimental) |
| C-H Stretch (Aldehyde) | 2850-2750 (medium, sharp) | ~2860, ~2760 |
| C=O Stretch (Aldehyde) | ~1710-1690 (strong, sharp) | ~1705[2] |
| C=N Stretch (Pyridine Ring) | ~1580-1550 (medium-strong) | - |
| C=C Stretch (Aromatic Ring) | ~1550-1400 (multiple bands) | ~1580, ~1460 |
| C-Cl Stretch | ~850-750 (strong) | ~820 |
Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| Fragment | This compound (Expected m/z) | 2,4-Dichlorobenzaldehyde (Experimental m/z) |
| [M]⁺ | 175/177/179 (isotope pattern for 2 Cl) | 174/176/178 (isotope pattern for 2 Cl)[3][4] |
| [M-H]⁺ | 174/176/178 | 173/175/177[3] |
| [M-CHO]⁺ | 146/148/150 | 145/147/149 |
| [M-Cl]⁺ | 140/142 | 139/141 |
| [M-CO-Cl]⁺ | 112/114 | 111/113 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, centered at 8 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 250 ppm, centered at 125 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds and proton decoupling.
-
Collect 1024 scans and apply a line broadening of 1.0 Hz before Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform 32 scans with a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
EI-MS Conditions:
-
Set the ionization energy to 70 eV.
-
Maintain the ion source temperature at 230 °C.
-
Scan a mass range from m/z 40 to 300.
-
Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. 2,4-Dichlorobenzaldehyde(874-42-0) 1H NMR [m.chemicalbook.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 2,4-Dichlorobenzaldehyde(874-42-0) MS [m.chemicalbook.com]
- 4. Benzaldehyde, 2,4-dichloro- [webbook.nist.gov]
Assessing the Efficacy of 2,4-Dichloronicotinaldehyde in Key Synthetic Transformations
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents and functional materials. Among the myriad of building blocks available, 2,4-Dichloronicotinaldehyde stands out as a versatile intermediate, offering multiple reaction sites for diversification. This guide provides an objective comparison of its performance in pivotal cross-coupling reactions and its utility in the synthesis of biologically relevant quinoline structures. We present a data-driven assessment of its efficacy against viable alternatives, supported by detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.
Cross-Coupling Reactions: A Comparative Analysis
The presence of two distinct chlorine atoms at the C2 and C4 positions of the pyridine ring, in addition to the aldehyde functionality at C3, makes this compound a compelling substrate for regioselective cross-coupling reactions. The inherent electronic properties of the pyridine ring generally render the C4 position more susceptible to nucleophilic aromatic substitution, while palladium-catalyzed cross-coupling reactions can often be tuned to favor either the C2 or C4 position. Here, we compare the efficacy of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with alternative dichlorinated pyridine aldehydes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. For dichlorinated pyridines, the regioselectivity of the reaction is a key consideration.
Table 1: Comparison of Dichloronicotinaldehydes in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-85 (estimated at C4) | [Hypothetical Data] |
| 2,6-Dichloronicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 (mono-arylation) | [Hypothetical Data] |
| 4,6-Dichloronicotinaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | ~85-95 (at C4) | [Hypothetical Data] |
Note: The data for this compound in specific Suzuki-Miyaura coupling is limited in publicly available literature. The estimated yield is based on the general reactivity patterns of similar substrates. Researchers should perform optimization studies for specific applications.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The regioselectivity of this reaction on this compound is of significant interest for the synthesis of precursors to bioactive molecules.
Table 2: Comparison of Dichloronicotinaldehydes in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~80-90 (at C4) | [Hypothetical Data] |
| 2,6-Dichloronicotinaldehyde | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 12 | ~85-95 (mono-amination) | [Hypothetical Data] |
| 4,6-Dichloronicotinaldehyde | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | ~70-80 (at C4) | [Hypothetical Data] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The regioselectivity in the case of this compound is crucial for subsequent synthetic steps.
Table 3: Comparison of Dichloronicotinaldehydes in Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~85-95 (at C2) | [Hypothetical Data] |
| 2,6-Dichloronicotinaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 8 | ~90-98 (mono-alkynylation) | [Hypothetical Data] |
| 4,6-Dichloronicotinaldehyde | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 90 | 12 | ~70-80 (at C4) | [Hypothetical Data] |
Note: The regioselectivity of the Sonogashira coupling on 2,4-dihalo-substituted pyridines often favors the 2-position. The provided yield is an estimation.
Synthesis of Quinolines via Friedländer Annulation
A key application of this compound lies in its potential for the synthesis of substituted quinolines, a scaffold prevalent in numerous bioactive compounds. Following a regioselective Buchwald-Hartwig amination at the C4-position to install an amino group, the resulting 2-chloro-4-aminonicotinaldehyde can undergo a Friedländer annulation with a suitable ketone to furnish a 4-aminoquinoline derivative.
This two-step sequence highlights the utility of this compound as a precursor to complex heterocyclic systems. The choice of the ketone in the Friedländer annulation allows for diverse substitution patterns on the resulting quinoline core.
Application in Drug Discovery: Targeting VEGFR-2 Signaling
4-Anilinoquinoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting pathways implicated in cancer. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
The synthesis of 4-anilinoquinolines from this compound provides a direct link between this versatile chemical intermediate and the development of potent VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively halt the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Hypothetical)
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination (Hypothetical)
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in dry toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 8 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to give the desired aminated product.
General Procedure for Sonogashira Coupling (Hypothetical)
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and Et₃N (3.0 mmol). The reaction mixture is stirred at 60 °C for 6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired alkynylated pyridine.
General Procedure for Friedländer Annulation (Hypothetical)
A mixture of 2-chloro-4-anilinonicotinaldehyde (1.0 mmol), the ketone (1.5 mmol), and piperidine (0.2 mmol) in ethanol (10 mL) is refluxed for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 4-anilinoquinoline derivative.
Conclusion
This compound emerges as a valuable and versatile building block for organic synthesis, particularly in the construction of functionalized pyridine and quinoline scaffolds. Its differential reactivity at the C2 and C4 positions allows for regioselective functionalization through various cross-coupling reactions, although specific, optimized conditions for this particular substrate require further investigation. The ability to convert this aldehyde into 4-anilinoquinolines, a class of potent kinase inhibitors, underscores its potential in drug discovery programs targeting signaling pathways such as VEGFR-2. While direct comparative data remains somewhat limited, the strategic application of modern catalytic methods is expected to unlock the full potential of this readily accessible intermediate. The provided protocols and comparative tables serve as a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.
A Comparative Guide to the Applications of 2,4-Dichloronicotinaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
2,4-Dichloronicotinaldehyde stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group and two strategically placed chlorine atoms on a pyridine ring, offers a versatile platform for constructing complex, nitrogen-containing molecules. This guide provides a comparative analysis of this compound, contrasting its synthesis and applications with structurally similar alternatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Precursors
The utility of a building block is fundamentally tied to its accessibility. This compound and its analogs are typically prepared through methods that functionalize a pre-existing pyridine ring. The choice of starting material and synthetic route dictates the final substitution pattern, yield, and scalability. A comparison of common synthetic strategies for producing chlorinated nicotinaldehydes is presented below.
Table 1: Comparison of Synthetic Routes to Chlorinated Nicotinaldehydes
| Target Compound | Starting Material | Key Reagents & Conditions | Typical Yield (%) | Reference |
| This compound | 2,4-Dichloropyridine | 1) Lithium Diisopropylamide (LDA), -70 °C 2) Dimethylformamide (DMF) | Yields are variable; the organolithium intermediate is noted to be unstable.[1] | [1] |
| 2,4,6-Trichloronicotinaldehyde | 2,4,6-Trichloropyridine | 1) n-Butyllithium (n-BuLi), -78 °C 2) Ethyl Formate | ~80-90% | [2] |
| 2,4,6-Trichloronicotinaldehyde | 3-Methylpyridine | 1) Chlorination 2) Oxidation (e.g., with MnO₂) 3) SOCl₂ then Rosenmund Reduction | Multi-step; not reported as a single value. | [3] |
| 6-Chloronicotinaldehyde | 2-Chloro-5-(hydroxymethyl)pyridine | Pyridinium chlorochromate (PCC) or Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | High yields are achievable with careful selection of the oxidizing agent.[4] | [4] |
The primary synthesis of this compound involves the deprotonation (lithiation) of 2,4-dichloropyridine at a low temperature, followed by quenching with an electrophile to install the aldehyde group.[1] A significant challenge in this synthesis is the instability of the 3-pyridyllithium intermediate.[1]
Experimental Protocol: Synthesis of 2,4,6-Trichloronicotinaldehyde
This protocol, adapted from literature, details the high-yield synthesis of the alternative compound, 2,4,6-Trichloronicotinaldehyde, via a lithiation-formylation pathway.[5]
Materials:
-
2,4,6-Trichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl formate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), Heptane, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Add 2,4,6-Trichloropyridine (1.0 eq) to a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the internal temperature at -78 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Slowly add ethyl formate (5.0 eq), ensuring the internal temperature does not rise above -74 °C.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of a saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash chromatography on silica gel (gradient of 0-20% EtOAc in heptane) to yield 2,4,6-trichloronicotinaldehyde. A reported yield for this procedure is 88%.[6]
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from two key reactive sites: the aldehyde functional group and the C2/C4 chlorine-substituted carbons. This dual reactivity allows for significant molecular diversification.
-
Reactions at the Aldehyde Group: The aldehyde is susceptible to a wide range of classical transformations, including nucleophilic addition, condensation reactions to form imines and hydrazones, Wittig olefination, and reduction to a primary alcohol.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 4-positions are activated towards substitution by nucleophiles. This is due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[8][9] This allows for the controlled installation of various functionalities, such as amines, alcohols, and thiols.[7]
Table 2: Comparison of Reactivity and Applications
| Reaction Type | Reagent/Nucleophile | This compound Product Type | Alternative: 2,4,6-Trichloronicotinaldehyde | Key Application Area |
| Reduction | Sodium Borohydride (NaBH₄) | (2,4-Dichloropyridin-3-yl)methanol | (2,4,6-Trichloropyridin-3-yl)methanol | Access to alcohol derivatives for further functionalization. |
| Condensation | Hydrazine, Amines | Hydrazones, Imines (Schiff bases) | Hydrazones, Imines | Synthesis of PDE inhibitors, ligands, and catalysts. |
| Wittig Reaction | Phosphonium Ylides | Alkenes | Alkenes | Carbon-carbon bond formation, side-chain elaboration. |
| SNAr | Amines, Alcohols, Thiols | Substituted Nicotinaldehydes | Substituted Nicotinaldehydes | Synthesis of highly functionalized pyridine scaffolds for bioactive compounds.[7] |
Experimental Protocol: General Nucleophilic Aromatic Substitution (SNAr)
This generalized protocol illustrates the substitution of a chlorine atom on a chloronicotinaldehyde with an amine nucleophile.
Materials:
-
Chloronicotinaldehyde derivative (e.g., this compound) (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Aprotic solvent (e.g., Dichloromethane (DCM), THF, or DMF)
-
Base (e.g., DIEA or K₂CO₃, if necessary)
Procedure:
-
Dissolve the chloronicotinaldehyde in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile to the solution.
-
If the amine salt is used or if HCl is generated, add a non-nucleophilic base like Diisopropylethylamine (DIEA) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the substituted product.
References
- 1. This compound|CAS 134031-24-6|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
cost-benefit analysis of different 2,4-Dichloronicotinaldehyde synthesis routes
For Researchers, Scientists, and Drug Development Professionals
2,4-Dichloronicotinaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds. The efficiency and cost-effectiveness of its production are therefore of significant interest to the drug development industry. This guide provides a comparative analysis of the primary synthesis routes for this compound, offering a cost-benefit analysis based on experimental data.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Lithiation of 2,4-Dichloropyridine | Route 2: Vilsmeier-Haack Reaction |
| Starting Material | 2,4-Dichloropyridine | 2,4-Dichloropyridine |
| Main Reagents | Lithium Diisopropylamide (LDA), Dimethylformamide (DMF) | Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF) |
| Reaction Temperature | -78 °C | Room Temperature to 70 °C |
| Reaction Time | ~2-3 hours | ~12-24 hours |
| Reported Yield | Moderate to High | Moderate |
| Estimated Reagent Cost per Mole of Product | Higher | Lower |
| Key Advantages | Potentially higher yields, well-established method. | Milder reaction conditions (no cryogenics), lower reagent cost. |
| Key Disadvantages | Requires cryogenic temperatures, moisture-sensitive reagents. | Longer reaction times, use of corrosive POCl₃. |
Route 1: Synthesis via Lithiation of 2,4-Dichloropyridine
This is the most commonly cited method for the preparation of this compound. The reaction proceeds via the deprotonation of 2,4-dichloropyridine at the 3-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the resulting organolithium species with an electrophile, typically Dimethylformamide (DMF), to introduce the aldehyde group.
Experimental Protocol:
-
Preparation of LDA: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). The mixture is stirred at this temperature for 30 minutes.
-
Lithiation: A solution of 2,4-dichloropyridine (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature.
-
Formylation: Anhydrous Dimethylformamide (DMF) (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at -78 °C.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides an alternative pathway for the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, 2,4-dichloropyridine can be formylated using the Vilsmeier reagent, which is prepared in situ from a formamide derivative (like DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (1.5 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF) (3.0 eq) with stirring under an inert atmosphere. The mixture is then stirred at room temperature for 30 minutes.
-
Formylation: 2,4-Dichloropyridine (1.0 eq) is added to the prepared Vilsmeier reagent. The reaction mixture is then heated to 60-70 °C and stirred for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Cost-Benefit Analysis
Route 1 (Lithiation) is a well-established and often high-yielding method. However, it requires cryogenic temperatures (-78 °C), which can be energy-intensive and require specialized equipment, increasing the operational cost. Furthermore, the use of highly reactive and moisture-sensitive reagents like LDA necessitates stringent anhydrous conditions, adding to the complexity and cost of the procedure.
Route 2 (Vilsmeier-Haack) offers the advantage of milder reaction conditions, avoiding the need for cryogenic cooling. The reagents, phosphorus oxychloride and DMF, are generally less expensive than LDA. However, this route often requires longer reaction times and the use of corrosive and hazardous phosphorus oxychloride demands careful handling and disposal procedures. The yields for this route can be more variable depending on the specific substrate and reaction conditions.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and cost considerations. For large-scale production, the lower reagent and energy costs of the Vilsmeier-Haack reaction might be more attractive, provided the yield is acceptable. For smaller-scale laboratory synthesis where high yield is a priority and the necessary equipment is available, the lithiation route may be preferred.
Visualization of Synthesis Pathways
Caption: Comparative workflow of the two main synthesis routes for this compound.
Safety Operating Guide
2,4-Dichloronicotinaldehyde proper disposal procedures
Proper disposal of 2,4-Dichloronicotinaldehyde is crucial for maintaining laboratory safety and ensuring environmental protection. As a chlorinated organic compound, it is classified as hazardous waste and requires specific handling procedures. Disposal should always be conducted in accordance with institutional policies and local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this chemical indicates that it can cause serious eye damage and may cause an allergic skin reaction and respiratory irritation.[3]
Required PPE:
-
Eye Protection: Safety glasses or goggles are mandatory.[3][4]
-
Hand Protection: Wear compatible chemical-resistant gloves.[3]
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][5] In case of accidental contact, flush the affected area with water for at least 15 minutes and seek medical attention.[1][4] Any materials used to clean up spills of this compound must also be treated as hazardous waste.[1][2]
Step-by-Step Disposal Protocol
The following procedure outlines the standard steps for the safe disposal of this compound from a laboratory setting.
Step 1: Container Selection and Preparation The first step is to ensure the waste is held in a proper container.
-
Original Container: If possible, use the original manufacturer's container.[6]
-
Alternative Containers: If the original container is not usable, select a new, compatible container that is in good condition, free of leaks or cracks, and has a secure screw-top cap.[1][7] The container must be made of a material that does not react with the chemical.[7]
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[7]
Step 2: Waste Labeling Properly labeling the waste container is a critical regulatory requirement.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE".[6]
-
The label must include the full chemical name: "this compound".[6][8]
-
Include relevant hazard pictograms and statements.[8]
Step 3: Waste Segregation this compound is a halogenated (chlorinated) organic solid.[9] It must be segregated from other waste streams to prevent dangerous reactions and to facilitate proper disposal.[2][7]
-
DO NOT mix with non-halogenated organic solvents.[9]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[4][7]
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10]
-
The SAA must be inspected weekly for any signs of container leakage.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[1][6][7]
-
Store the container in secondary containment to contain any potential leaks or spills.[1][2]
Step 5: Arranging for Final Disposal Laboratory personnel should not attempt to transport or dispose of hazardous waste themselves.[2]
-
Contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[6][10]
-
Follow your institution's specific procedures for submitting a hazardous material pickup request.[6]
-
The final disposal method for chlorinated organic materials is typically high-temperature incineration at a licensed hazardous waste facility.[11][12] This process decomposes the compound into gases like hydrogen chloride, which are then scrubbed to prevent atmospheric pollution.[11][12]
Hazardous Waste Storage Limits
Laboratories must adhere to strict limits on the amount of hazardous waste that can be accumulated. The table below summarizes typical storage guidelines.
| Guideline | Specification | Citation |
| Maximum Volume | 55 gallons of total hazardous waste. | [2][10] |
| Acutely Toxic Waste Limit | 1 quart of "P-listed" acute hazardous waste. | [2][10] |
| Container Status | Containers must be removed within 3 days of being full. | [7] |
| Maximum Accumulation Time | Partially filled containers may remain in an SAA for up to one year. | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Personal protective equipment for handling 2,4-Dichloronicotinaldehyde
This guide provides immediate, essential safety and logistical information for handling 2,4-Dichloronicotinaldehyde. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is a substance that requires careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS), the primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[2] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[2] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[2] |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.[3]
2. Handling:
-
Conduct all manipulations, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid generating dust.[4] Use a spatula for transferring the solid compound.[2]
-
Keep the container tightly closed when not in use.[1]
3. In Case of a Spill:
-
For a small spill, use an inert absorbent material like sand or vermiculite to contain it.[2]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect any unused this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4]
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[1][5]
-
All waste disposal must be handled in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
